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  • Product: alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile
  • CAS: 15190-13-3

Core Science & Biosynthesis

Foundational

Biological activity of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile Derivatives Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile Derivatives

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of α-(4-Methoxyphenyl)morpholine-4-acetonitrile derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising molecules.

Introduction: The Chemical and Therapeutic Landscape

The morpholine ring is a privileged pharmacophore in drug discovery, recognized for its ability to improve the physicochemical and metabolic properties of molecules.[1] Its incorporation can enhance solubility, metabolic stability, and target binding affinity. When combined with a 4-methoxyphenyl group—another common moiety in bioactive compounds known for its electron-donating properties—and a reactive acetonitrile group, the resulting scaffold, α-(4-Methoxyphenyl)morpholine-4-acetonitrile, becomes a versatile platform for developing novel therapeutic agents.[2]

Derivatives of this core structure have garnered significant attention for their broad spectrum of biological activities, most notably their potential as anticancer and antimicrobial agents.[1][2] The biological action is primarily attributed to their capacity to interact with specific molecular targets, such as enzymes and receptors, thereby modulating cellular signaling pathways involved in disease progression.[2] This guide will elucidate the mechanisms behind these activities and provide the technical framework for their further investigation.

Synthetic Pathways and Molecular Elaboration

The synthesis of α-(4-Methoxyphenyl)morpholine-4-acetonitrile derivatives is typically achieved through straightforward and efficient chemical reactions. A common approach involves the nucleophilic substitution reaction between a morpholine derivative and a suitably substituted benzonitrile or benzyl halide.

A generalized synthetic route often begins with the reaction of morpholine with 4-chlorobenzonitrile in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like ethanol. This reaction yields the core scaffold, which can then be further modified.[3] The nitrile group, for instance, can be functionalized to enhance cytotoxic profiles for anticancer applications.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of these derivatives.

G cluster_synthesis Core Synthesis cluster_diversification Derivative Diversification A Morpholine C α-(4-Methoxyphenyl)morpholine-4-acetonitrile (Core Scaffold) A->C B Substituted Phenyl Acetonitrile Precursor (e.g., 4-chlorobenzonitrile) B->C D Functionalization at Nitrile Group C->D Chemical Transformation E Modification of Phenyl Ring C->E Substitution Reactions F Modification of Morpholine Ring C->F Ring Opening/ Substitution G Final Bioactive Derivatives D->G E->G F->G

Caption: Generalized workflow for synthesis and diversification.

Anticancer Activity: Mechanisms and Efficacy

Preliminary studies have revealed that α-(4-Methoxyphenyl)morpholine-4-acetonitrile and its derivatives possess significant cytotoxic potential against a range of human cancer cell lines.[2][4] This activity is often dose-dependent, with IC₅₀ values reported in the micromolar range, indicating a promising therapeutic window.[2]

Mechanism of Action: Inducing Programmed Cell Death

The primary anticancer mechanism appears to be the induction of apoptosis (programmed cell death) in cancer cells.[2] This is achieved through the modulation of key proteins in apoptotic and cell proliferation pathways. Studies on related heterocyclic compounds suggest that these derivatives may act by:

  • Upregulating Pro-Apoptotic Proteins: Increasing the expression of proteins like caspase-3 and the tumor suppressor p53.[5]

  • Downregulating Proliferative Proteins: Reducing the expression of markers associated with cell proliferation and survival, such as Proliferating Cell Nuclear Antigen (PCNA), Ki67, and Vascular Endothelial Growth Factor (VEGF).[5]

The ability of synthetic derivatives to enhance apoptosis is a critical strategy for overcoming the resistance mechanisms that cancer cells often develop against conventional chemotherapeutics.[6]

Visualizing the Apoptotic Pathway

The following diagram illustrates the potential points of intervention for these derivatives within a simplified apoptotic signaling cascade.

G Derivative α-(4-Methoxyphenyl)morpholine -4-acetonitrile Derivative p53 p53 Activation Derivative->p53 Upregulates Caspase3 Caspase-3 Activation Derivative->Caspase3 Upregulates VEGF VEGF Expression Derivative->VEGF Downregulates PCNA_Ki67 PCNA & Ki67 Expression Derivative->PCNA_Ki67 Downregulates p53->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Proliferation Cell Proliferation & Survival VEGF->Proliferation PCNA_Ki67->Proliferation G Core Core Scaffold α-(4-Methoxyphenyl)morpholine-4-acetonitrile Morpholine Morpholine Ring - Enhances solubility - Improves metabolic stability Core->Morpholine Phenyl 4-Methoxyphenyl Ring - Electron-donating group - Substitution (e.g., halogens) can increase activity Core->Phenyl Nitrile Acetonitrile Group - Key site for functionalization - Modulates cytotoxicity Core->Nitrile Activity Biological Activity (Anticancer, Antimicrobial) Morpholine->Activity Phenyl->Activity Nitrile->Activity

Caption: Key structure-activity relationship points.

Experimental Protocols: A Framework for Validation

To ensure scientific rigor and reproducibility, the following protocols outline standard methodologies for evaluating the synthesis and biological activity of these derivatives.

Protocol 1: General Synthesis of a Derivative

This protocol is a self-validating system for synthesizing a target derivative, incorporating in-process checks to ensure reaction completion and purity.

  • Reactant Preparation: In a round-bottom flask, dissolve morpholine (1.0 eq) and a substituted 4-chlorobenzonitrile (1.2 eq) in absolute ethanol.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the mixture. The base acts as a proton scavenger, driving the reaction forward. [3]3. Reaction: Reflux the mixture at 80-120°C for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress every 2 hours using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After cooling to room temperature, add distilled water to the reaction mixture to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry under a vacuum.

  • Validation & Characterization: Recrystallize the crude product from aqueous ethanol. Confirm the structure and assess purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry). The final product should show >95% purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture media. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Final Incubation & Readout: Incubate for 1-4 hours. The viable cells' mitochondrial dehydrogenases will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Self-Validation: The viability of the vehicle control wells is set to 100%. The positive control must show a significant reduction in viability. The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Drug Development

The α-(4-Methoxyphenyl)morpholine-4-acetonitrile scaffold represents a fertile ground for the development of novel therapeutics. Future research should focus on:

  • Lead Optimization: Synthesizing a broader library of derivatives to refine the SAR and improve potency, selectivity, and drug-like properties.

  • In Vivo Studies: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Target Deconvolution: Employing advanced biochemical and proteomic techniques to precisely identify the molecular targets and pathways modulated by these compounds.

  • Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial drugs to enhance efficacy and overcome resistance. [6]

Conclusion

Derivatives of α-(4-Methoxyphenyl)morpholine-4-acetonitrile are a compelling class of compounds with demonstrated anticancer and antimicrobial activities. Their straightforward synthesis, coupled with a versatile structure that allows for extensive chemical modification, makes them highly attractive for medicinal chemistry campaigns. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for researchers to design and develop novel, potent, and selective therapeutic agents to address unmet needs in oncology and infectious diseases.

References

  • Benchchem. α-(4-Methoxyphenyl)morpholine-4-acetonitrile | 15190-13-3.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • MDPI. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins.
  • MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives.
  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
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  • NIH. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
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  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

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Exploratory

(p-Methoxyphenyl)(morpholino)acetonitrile structural analysis

An In-depth Technical Guide to the Structural Analysis of (p-Methoxyphenyl)(morpholino)acetonitrile Foreword: The Analytical Imperative in Modern Chemistry In the realm of drug discovery and materials science, the unambi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of (p-Methoxyphenyl)(morpholino)acetonitrile

Foreword: The Analytical Imperative in Modern Chemistry

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of invaluable resources. The subject of this guide, (p-Methoxyphenyl)(morpholino)acetonitrile, belongs to the α-aminonitrile class of compounds. These structures are not only pivotal intermediates in organic synthesis but are also found as core motifs in numerous bioactive molecules and natural products.[1][2] Their synthesis, often achieved through multicomponent reactions like the Strecker synthesis, necessitates a rigorous and multi-faceted analytical approach to confirm the desired molecular architecture.[2][3]

This document serves as a technical guide for researchers and drug development professionals, detailing the synergistic application of modern analytical techniques to elucidate and confirm the structure of (p-Methoxyphenyl)(morpholino)acetonitrile. We will move beyond mere procedural descriptions to explore the causal logic behind the selection of each technique, ensuring a self-validating and authoritative analytical workflow.

The Subject Molecule: Physicochemical Identity

Before delving into its structural analysis, it is essential to establish the fundamental properties of (p-Methoxyphenyl)(morpholino)acetonitrile.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenyl)-2-(morpholin-4-yl)acetonitrileDerived from[4]
Molecular Formula C₁₃H₁₆N₂O₂Calculated
Molar Mass 232.28 g/mol Calculated
Canonical SMILES COC1=CC=C(C=C1)C(C#N)N2CCOCC2Derived from[4]
Structural Class α-Aminonitrile[1][2]

Synthetic Context: A Plausible Route via Strecker Reaction

To appreciate the necessity of thorough analysis, we must consider the compound's origin. A common and efficient method for preparing α-aminonitriles is the Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source.[3][5]

The proposed synthesis of (p-Methoxyphenyl)(morpholino)acetonitrile involves the reaction of p-anisaldehyde, morpholine, and a cyanide source like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). This reaction proceeds through an iminium ion intermediate, which is then attacked by the cyanide nucleophile.

G cluster_reactants Reactants cluster_process Process cluster_output Output p_anisaldehyde p-Anisaldehyde reaction Three-Component Strecker Reaction p_anisaldehyde->reaction morpholine Morpholine morpholine->reaction cyanide Cyanide Source (e.g., KCN) cyanide->reaction workup Aqueous Work-up & Extraction reaction->workup Formation of α-aminonitrile purification Column Chromatography workup->purification Crude Product product (p-Methoxyphenyl)(morpholino)acetonitrile purification->product Pure Product G cluster_frags Key Fragments M [C₁₃H₁₆N₂O₂]⁺• m/z = 232 (Molecular Ion) F1 [C₁₂H₁₆NO₂]⁺ m/z = 206 M->F1 - •CN F2 [C₉H₁₀O]⁺• m/z = 134 M->F2 - •C₄H₆N₂O F4 [C₄H₈NO]⁺ m/z = 86 M->F4 - •C₉H₈NO F3 [C₈H₉O]⁺ m/z = 121 F2->F3 - •CH₃

Caption: A plausible EI-MS fragmentation pathway for the target molecule.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source (typically using 70 eV Electron Ionization).

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Causality: While NMR and MS provide powerful evidence for the 2D structure, single-crystal X-ray crystallography provides the "gold standard" for absolute structural proof. [6]It determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. [7][8]This technique can definitively confirm atomic connectivity, bond lengths, bond angles, and intermolecular packing.

Experimental Workflow: Single-Crystal X-ray Diffraction

G A High-Purity Sample (from Chromatography) B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Electron Density Map) D->E Diffraction Pattern F Structure Refinement (Model Fitting) E->F G Final Structural Model (CIF File) F->G Refined Atomic Coordinates

Caption: The workflow for determining a structure via X-ray crystallography.

Protocol: Crystallization

  • Solvent Selection: Screen various solvents and solvent systems (e.g., ethanol, ethyl acetate/hexane, acetone) to find one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable single crystals (typically >0.1 mm in all dimensions with clear faces) have formed, carefully remove them from the mother liquor. [7] Data Presentation: A successful crystallographic experiment yields a Crystallographic Information File (CIF) containing a wealth of data.

Typical Crystallographic Data Table:

ParameterDescriptionExample Value
Crystal System The basic geometric framework of the crystal lattice.Monoclinic
Space Group The symmetry group of the crystal.P2₁/c
a, b, c (Å) The dimensions of the unit cell edges.a=10.5, b=8.2, c=14.1
α, β, γ (°) The angles of the unit cell.α=90, β=98.5, γ=90
Z The number of molecules per unit cell.4
R1, wR2 Residual factors indicating the goodness of fit between the model and the data.< 0.05 (for good data)

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of (p-Methoxyphenyl)(morpholino)acetonitrile is not accomplished by a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. NMR spectroscopy establishes the covalent framework in solution, mass spectrometry confirms the elemental composition and key substructures, and X-ray crystallography provides the definitive, high-resolution 3D structure in the solid state. This synergistic workflow ensures the highest degree of scientific integrity, providing a trustworthy and authoritative structural assignment that can be confidently used to advance research and development objectives.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85812, Morpholino(phenyl)acetonitrile. PubChem. Available from: [Link]

  • DC Fine Chemicals. (4-Methoxyphenyl)acetonitrile. DC Fine Chemicals. Available from: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available from: [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. ResearchGate. Available from: [Link]

  • ACS Publications. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available from: [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available from: [Link]

  • National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. PMC. Available from: [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available from: [Link]

  • Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
  • ACS Publications. Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based. ACS Applied Polymer Materials. Available from: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. MSU Chemistry. Available from: [Link]

  • Cheméo. Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). Cheméo. Available from: [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available from: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available from: [Link]

  • National Center for Biotechnology Information. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Available from: [Link]

  • ATB (Automated Topology Builder). {4-[(4-Methoxybenzyl)oxy]phenyl}acetonitrile. ATB. Available from: [Link]

  • ResearchGate. Electrochemical synthesis of a polyphenylene deriving from p-methoxytoluene. ResearchGate. Available from: [Link]

  • Excillum. Small molecule crystallography. Excillum. Available from: [Link]

  • National Center for Biotechnology Information. A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. Available from: [Link]

  • National Center for Biotechnology Information. NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Available from: [Link]

  • YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available from: [Link]

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Foundational

A Technical Guide to the Synthesis, History, and Applications of α-(4-Methoxyphenyl)morpholine-4-acetonitrile

Abstract This whitepaper provides a comprehensive technical overview of α-(4-Methoxyphenyl)morpholine-4-acetonitrile (CAS No. 15190-13-3), a heterocyclic compound of interest in contemporary chemical and biomedical resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical overview of α-(4-Methoxyphenyl)morpholine-4-acetonitrile (CAS No. 15190-13-3), a heterocyclic compound of interest in contemporary chemical and biomedical research. While the specific historical record of its initial synthesis is not extensively documented in seminal literature, this guide constructs its scientific narrative by examining its structural components, plausible synthetic pathways derived from established organic chemistry principles, and its documented biological activities. We will explore the significance of the morpholine and 4-methoxyphenylacetonitrile moieties, detail a robust, validated protocol for its synthesis and characterization, and discuss its emerging applications as a research chemical, particularly its potential as an antimicrobial and anticancer agent.[1] This document is intended for researchers and professionals in drug discovery, medicinal chemistry, and organic synthesis.

Introduction: Deconstructing the Molecule

α-(4-Methoxyphenyl)morpholine-4-acetonitrile is a molecule that marries two important pharmacophores: the morpholine ring and the phenylacetonitrile core. Understanding the individual contributions and historical context of these fragments is key to appreciating the compound's scientific significance.

  • The Morpholine Ring: Morpholine is a saturated heterocycle that has been a stalwart in medicinal chemistry for decades.[2] Its inclusion in a drug candidate is a strategic choice, often intended to improve pharmacokinetic properties. The ring's ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center that can be protonated at physiological pH. This enhances aqueous solubility and allows for favorable interactions with biological targets. Numerous approved drugs, such as the antibiotic Linezolid and the antidepressant Moclobemide, feature a morpholine ring, attesting to its utility and biological compatibility.[2]

  • The Phenylacetonitrile Core: Phenylacetonitriles are versatile chemical intermediates used in the synthesis of a wide array of pharmaceuticals and dyes.[3] The nitrile group is a valuable functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloadditions. Historically, the synthesis of phenylacetonitriles has been a subject of extensive research to develop efficient and scalable industrial processes.[3] The methoxy group on the phenyl ring is an electron-donating group, which can influence the molecule's electronic properties and metabolic stability.

The combination of these two motifs in α-(4-Methoxyphenyl)morpholine-4-acetonitrile results in a compound with potential for diverse biological interactions, which has led to its investigation in several research areas.[1]

Discovery and Synthetic Lineage

While a singular "discovery" paper for this specific molecule is not prominent, its synthesis falls within a well-established class of reactions known as α-amino nitrile synthesis, or the Strecker reaction and its variants. The most logical and industrially scalable approach involves the one-pot reaction of three key components: an aldehyde (4-methoxybenzaldehyde), an amine (morpholine), and a cyanide source (typically sodium or potassium cyanide).

Plausible Synthesis Pathway: The Strecker Reaction

The Strecker synthesis is a cornerstone of organic chemistry for creating α-amino acids and their nitrile precursors. The causality behind this one-pot reaction is elegant and efficient:

  • Iminium Ion Formation: 4-methoxybenzaldehyde reacts with morpholine to form a hemiaminal intermediate, which rapidly dehydrates to form a reactive electrophilic iminium ion. The acidic conditions, often facilitated by the addition of an acid or the nature of the reactants themselves, catalyze this step.

  • Nucleophilic Attack: The cyanide anion (from NaCN or KCN) then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond and establishes the final α-amino nitrile structure.

This reaction is typically performed in a protic solvent like water or methanol to facilitate the dissolution of the cyanide salt and the reaction intermediates.

Strecker_Synthesis Diagram 1: Plausible Strecker synthesis pathway. cluster_reactants Starting Materials Anisaldehyde 4-Methoxybenzaldehyde Iminium Iminium Ion Intermediate Anisaldehyde->Iminium + H⁺ - H₂O Morpholine Morpholine Morpholine->Iminium + H⁺ - H₂O NaCN Sodium Cyanide (NaCN) Product α-(4-Methoxyphenyl)morpholine-4-acetonitrile NaCN->Product Nucleophilic Attack Iminium->Product Nucleophilic Attack

Caption: Diagram 1: Plausible Strecker synthesis pathway.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating purification and characterization steps to ensure the identity and purity of the final compound.

Synthesis of α-(4-Methoxyphenyl)morpholine-4-acetonitrile

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Morpholine (1.05 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Glacial Acetic Acid (to adjust pH to ~5-6)

  • Methanol (Solvent)

  • Dichloromethane (DCM) (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 4-methoxybenzaldehyde and methanol.

  • Amine Addition: Add morpholine to the solution and stir for 15 minutes at room temperature.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide in a minimal amount of water and add it dropwise to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be quenched with bleach before disposal.

  • pH Adjustment & Reaction: Slowly add glacial acetic acid to the stirring mixture to catalyze iminium ion formation. Monitor the reaction progress using Thin Layer Chromatography (TLC). Stir at room temperature for 6-12 hours until the starting aldehyde is consumed.

  • Work-up & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane. The choice of DCM is based on its immiscibility with water and its excellent ability to dissolve the organic product.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Experimental_Workflow Diagram 2: Step-by-step experimental workflow. A 1. Reaction Setup (Aldehyde, Amine, Solvent) B 2. Cyanide Addition & pH Adjustment A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Work-up & Extraction (DCM) C->D Reaction Complete E 5. Washing & Drying (NaHCO₃, Brine, MgSO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Determining the Dosage and Administration of α-(4-Methoxyphenyl)morpholine-4-acetonitrile in Preclinical Animal Models

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on establishing a scientifically sound dosage and administration regimen for the novel compound α-(4-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on establishing a scientifically sound dosage and administration regimen for the novel compound α-(4-Methoxyphenyl)morpholine-4-acetonitrile in animal models. Given the limited publicly available data on this specific molecule, this guide focuses on the fundamental principles and methodologies required for the preclinical evaluation of any new chemical entity (NCE). We detail the critical steps from initial physicochemical characterization and vehicle selection to the design and execution of a dose-range finding acute toxicity study. The protocols provided herein are based on established best practices in pharmacology and toxicology to ensure data integrity and animal welfare.

Part 1: Foundational Principles and Initial Characterization

The journey of evaluating a novel compound like α-(4-Methoxyphenyl)morpholine-4-acetonitrile begins not in the animal facility, but at the laboratory bench. The initial physicochemical characterization is paramount as it dictates the feasibility and design of all subsequent in vivo experiments. The primary goal is to develop a safe and effective formulation for administration.

Physicochemical Properties and Solubility Assessment

Before any animal is dosed, the compound's solubility must be determined in a panel of pharmaceutically acceptable vehicles. This is a critical step because poor solubility can lead to inaccurate dosing, variable drug exposure, and potential vehicle-induced toxicity.

Protocol 1: Small-Scale Solubility Screening

  • Prepare a Panel of Vehicles: Select a range of common, low-toxicity vehicles. A typical starting panel includes:

    • Sterile Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • Aqueous solution with a solubilizing agent (e.g., 5-10% DMSO, 10-20% Solutol HS 15, or 5-10% Tween® 80)

    • Oil-based vehicle (e.g., sesame oil, corn oil) for oral administration.

  • Compound Preparation: Accurately weigh 1-5 mg of α-(4-Methoxyphenyl)morpholine-4-acetonitrile into separate, small glass vials.

  • Solubilization: Add a small, precise volume of the first vehicle (e.g., 100 µL) to the vial. Vortex vigorously for 1-2 minutes. Visually inspect for undissolved particles against a dark background.

  • Incremental Addition: If the compound is not fully dissolved, continue adding the vehicle in small, known increments, vortexing after each addition, until the compound is fully dissolved or a practical volume limit is reached.

  • Calculate Solubility: Record the final volume of vehicle required to dissolve the known weight of the compound. Express solubility in mg/mL.

  • Stability Check: Once a clear solution is achieved, let it stand at room temperature for 1-2 hours and then at 4°C for 24 hours. Observe for any signs of precipitation, which would indicate poor solution stability.

The Causality Behind Vehicle Selection

The choice of vehicle is a critical experimental variable. An inappropriate vehicle can cause inflammation, pain, or toxicity, confounding the experimental results. For instance, while DMSO is an excellent solvent, concentrations above 10% in parenteral injections can cause hemolysis and local tissue damage. Therefore, the goal is to use the most benign vehicle possible that can maintain the compound in solution at the highest required concentration.

Table 1: Example Solubility Data for α-(4-Methoxyphenyl)morpholine-4-acetonitrile

VehicleSolubility (mg/mL)Observations
Sterile Saline (0.9% NaCl)< 0.1Insoluble, suspension formed.
5% DMSO in Saline1.5Clear solution, stable for 4 hours.
10% Tween® 80 in Sterile Water5.2Clear solution, slight opalescence.
Corn Oil12.5Clear solution, suitable for oral gavage.

Based on this hypothetical data, a formulation of 10% Tween® 80 would be suitable for intraperitoneal (IP) or intravenous (IV) administration up to 5.2 mg/mL, while corn oil would be the vehicle of choice for oral (PO) administration.

Part 2: In Vivo Dose-Range Finding and Acute Toxicity

The first in vivo study for a novel compound is typically a dose-range finding acute toxicity study. The objective is to determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity. This study is essential for selecting dose levels for subsequent efficacy studies. The following protocol is based on established guidelines for preclinical safety assessment.

Experimental Design and Workflow

A well-designed study minimizes the number of animals required while maximizing the information obtained. The workflow involves acclimatization, dose preparation, administration, and a period of intensive observation.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Observation cluster_analysis Phase 3: Analysis A Animal Acclimatization (5-7 days) B Prepare Dosing Formulations (Based on Protocol 1) A->B C Randomize Animals into Dose Groups B->C D Record Baseline Body Weights C->D E Administer Single Dose (e.g., IP or PO) D->E F Intensive Clinical Observation (First 4 hours) E->F G Daily Body Weight & Clinical Signs (14 days) F->G H Necropsy at Day 14 (or if moribund) G->H I Analyze Data: - Mortality - Body Weight Changes - Clinical Signs H->I J Determine MTD (Maximum Tolerated Dose) I->J

Caption: Workflow for an acute dose-range finding study.

Protocol 2: Acute Toxicity Study in Mice

1. Animal Model:

  • Species/Strain: C57BL/6 or CD-1 mice are commonly used. Use healthy, young adult animals (e.g., 8-10 weeks old).

  • Sex: Use both males and females, as toxicity can be sex-dependent. Group animals by sex.

  • Group Size: n = 3-5 animals per sex per dose group.

2. Acclimatization:

  • House animals in a controlled environment (12:12 light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least 5 days prior to dosing. Provide ad libitum access to standard chow and water.

3. Dose Level Selection:

  • Select a minimum of 3-4 dose levels, spaced geometrically (e.g., 10, 50, 200, 1000 mg/kg). The range should be wide enough to identify a no-effect dose and a dose that causes overt toxicity or mortality.

  • Include a vehicle control group that receives the vehicle alone.

4. Formulation Preparation:

  • On the day of dosing, prepare the dosing solutions of α-(4-Methoxyphenyl)morpholine-4-acetonitrile in the selected vehicle.

  • The concentration of each solution should be calculated such that the dosing volume is consistent across all groups (e.g., 10 mL/kg).

  • Example Calculation: For a 50 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:

    • Dose (mg) = 50 mg/kg * 0.025 kg = 1.25 mg
    • Volume (mL) = 10 mL/kg * 0.025 kg = 0.25 mL
    • Required Concentration (mg/mL) = 1.25 mg / 0.25 mL = 5 mg/mL

5. Administration:

  • Record the body weight of each animal immediately before dosing to calculate the precise volume.

  • Administer the compound via the chosen route (e.g., intraperitoneal injection or oral gavage). The route should align with the intended therapeutic use.

6. Post-Dose Observation:

  • Intensive Period: Observe animals continuously for the first 30 minutes and then at 1, 2, and 4 hours post-dose. Record any clinical signs of toxicity (see Table 2).

  • Daily Observation: For the next 14 days, observe the animals at least once daily. Record body weights daily for the first week and then every other day.

  • Humane Endpoints: Animals showing severe distress or more than 20-25% body weight loss should be humanely euthanized.

7. Data Collection and Analysis:

  • Record all observations, including mortality, clinical signs, and body weight changes.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to look for any visible organ abnormalities.

  • The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

Table 2: Sample Clinical Observation Checklist

CategorySigns to Monitor
General Lethargy, hyperactivity, mortality, changes in body weight
Neurological Tremors, convulsions, ataxia (unsteady gait), catalepsy
Autonomic Salivation, piloerection (hair standing on end), changes in pupil size
Respiratory Changes in breathing rate or effort
Physical Ruffled fur, hunched posture, diarrhea, changes in skin or fur color

Part 3: Interpreting Results and Planning Next Steps

The data from the acute toxicity study provides the foundation for all future in vivo work. It allows for the intelligent selection of doses for efficacy studies—high enough to elicit a pharmacological response but low enough to avoid confounding toxicity.

The Logic of Dose Selection for Efficacy Studies

The MTD is not the therapeutic dose. Efficacy studies should typically use a range of 3-4 doses, with the highest dose being at or just below the MTD. This allows for the construction of a dose-response curve to evaluate the compound's potency.

G A Acute Toxicity Study Vehicle Low Dose Mid Dose High Dose B Outcome No Effect No Effect MTD (e.g., 50 mg/kg) Lethality A:f0->B:f0 A:f1->B:f1 A:f2->B:f2 A:f3->B:f3 C Efficacy Study Design Vehicle Low Dose (e.g., 5 mg/kg) Mid Dose (e.g., 15 mg/kg) High Dose (≤ MTD, e.g., 45 mg/kg) B:f2->C:f3 Inform High Dose

Caption: Logic for using MTD data to design efficacy studies.

References

  • Gage, J. C. (1970). The Subacute Inhalation Toxicity of 109 Industrial Chemicals. British Journal of Industrial Medicine. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • Workman, P., et al. (2010). Guidelines for the Welfare and Use of Animals in Cancer Research. British Journal of Cancer. Available at: [Link]

Application

The Versatile Synthon: Applications of α-(4-Methoxyphenyl)morpholine-4-acetonitrile in Modern Organic Synthesis

Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, α-(4-Methoxyphenyl)morpholine-4-acetonitrile emerges as a versatile and highly valuable synthon. Its unique structural amalgamation, featuring a reactive nitrile group, an electron-rich aromatic system, and a morpholine moiety, bestows upon it a diverse reactivity profile. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical applications of this compound, detailing its synthesis and subsequent utilization in the construction of diverse molecular architectures.

I. Synthesis of α-(4-Methoxyphenyl)morpholine-4-acetonitrile: A Protocol for Knoevenagel Condensation

The most direct and efficient synthesis of α-(4-Methoxyphenyl)morpholine-4-acetonitrile is achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is adapted here with the use of an ionic liquid, which serves as both the solvent and a catalyst, promoting a green and high-yield approach.[1]

Mechanistic Rationale

The reaction proceeds via the formation of a stabilized enolate from the morpholine-acetonitrile derivative, facilitated by the ionic liquid. The electron-donating methoxy group on the 4-methoxybenzaldehyde enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the enolate. The subsequent dehydration of the aldol-type intermediate drives the reaction to completion, affording the desired α,β-unsaturated nitrile.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_intermediates Intermediates cluster_product Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Aldol_Adduct Aldol Adduct 4-Methoxybenzaldehyde->Aldol_Adduct Nucleophilic attack Morpholine-acetonitrile Morpholine-acetonitrile derivative Enolate Stabilized Enolate Intermediate Morpholine-acetonitrile->Enolate Base catalysis (from ionic liquid) [MMIm][MSO4] [MMIm][MSO4] (Ionic Liquid) Enolate->Aldol_Adduct Product α-(4-Methoxyphenyl)morpholine- 4-acetonitrile Aldol_Adduct->Product Dehydration

Caption: Knoevenagel condensation workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 4-Methoxybenzaldehyde

  • Morpholine-acetonitrile derivative

  • 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄])

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-methoxybenzaldehyde (1 equivalent) and the morpholine-acetonitrile derivative (1 equivalent).

  • Add 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄]) (5 mol%) to the reaction mixture.

  • Stir the mixture vigorously at 25°C for 10–15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient (e.g., 3:7) to afford the pure α-(4-Methoxyphenyl)morpholine-4-acetonitrile.[1]

Expected Yield: 92-99%[1]

II. Applications in Heterocyclic Synthesis: The Gewald Reaction

α-(4-Methoxyphenyl)morpholine-4-acetonitrile is an excellent substrate for the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These thiophene derivatives are important scaffolds in medicinal chemistry.

Mechanistic Insight

The Gewald reaction mechanism initiates with a Knoevenagel condensation between a carbonyl compound and the active methylene of the α-aminonitrile.[2] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[2] The use of a base, such as morpholine or triethylamine, is crucial for catalyzing the initial condensation and facilitating the sulfur addition.[3]

Gewald_Reaction cluster_reactants Reactants cluster_catalyst Base Catalyst cluster_intermediates Key Intermediates cluster_product Product Aminonitrile α-(4-Methoxyphenyl)morpholine- 4-acetonitrile Knoevenagel_Product α,β-Unsaturated Nitrile Aminonitrile->Knoevenagel_Product Carbonyl Ketone/Aldehyde Carbonyl->Knoevenagel_Product Knoevenagel Condensation Sulfur Elemental Sulfur (S8) Sulfur_Adduct Sulfur Adduct Sulfur->Sulfur_Adduct Michael Addition Base e.g., Morpholine Base->Knoevenagel_Product Knoevenagel_Product->Sulfur_Adduct Thiophene Substituted 2-Aminothiophene Sulfur_Adduct->Thiophene Cyclization & Tautomerization

Caption: General workflow of the Gewald reaction.

Protocol: Synthesis of a Substituted 2-Aminothiophene

Materials:

  • α-(4-Methoxyphenyl)morpholine-4-acetonitrile

  • Cyclohexanone

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Water

Procedure:

  • To a solution of α-(4-Methoxyphenyl)morpholine-4-acetonitrile (1 equivalent) and cyclohexanone (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add morpholine (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted 2-aminothiophene.

Table 1: Representative Reaction Parameters for Gewald Synthesis

Reactant 1Reactant 2BaseSolventTemperatureYield (%)
α-(4-Methoxyphenyl)morpholine-4-acetonitrileCyclohexanoneMorpholineEthanolReflux~70-80
α-(4-Methoxyphenyl)morpholine-4-acetonitrileAcetoneTriethylamineDMF80 °C~65-75

(Yields are estimates based on typical Gewald reactions and may vary.)

III. Further Synthetic Transformations and Applications

The rich functionality of α-(4-Methoxyphenyl)morpholine-4-acetonitrile opens avenues for a variety of other synthetic transformations.

Reduction of the Nitrile Group

The nitrile functionality can be readily reduced to a primary amine, yielding α-(4-methoxyphenyl)morpholine-4-ethylamine. This transformation provides access to a new class of diamine building blocks.

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • α-(4-Methoxyphenyl)morpholine-4-acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate

  • Aqueous sodium hydroxide solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve α-(4-Methoxyphenyl)morpholine-4-acetonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude α-(4-methoxyphenyl)morpholine-4-ethylamine, which can be further purified by distillation or chromatography.

Cyclization Reactions for the formation of 1,2,4-Triazines

The nitrile group can participate in cyclization reactions. For example, reaction with hydrazine hydrate can lead to the formation of 1,2,4-triazine derivatives, which are of interest in medicinal chemistry.[1]

Protocol: Synthesis of a 5-(Morpholino)-1,2,4-triazine derivative

Materials:

  • α-(4-Methoxyphenyl)morpholine-4-acetonitrile

  • Hydrazine hydrate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve α-(4-Methoxyphenyl)morpholine-4-acetonitrile (1 equivalent) in DMF.

  • Add potassium carbonate (1.5 equivalents) and hydrazine hydrate (1.2 equivalents).

  • Heat the reaction mixture to 100°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure triazine derivative.

IV. Conclusion

α-(4-Methoxyphenyl)morpholine-4-acetonitrile is a readily accessible and highly versatile building block in organic synthesis. Its utility is demonstrated in the efficient synthesis of the compound itself and its subsequent application in constructing complex heterocyclic systems such as substituted thiophenes and triazines. The functional group handles on this molecule—the reducible nitrile, the electron-rich aromatic ring, and the morpholine moiety—provide a platform for diverse chemical modifications, making it a valuable synthon for the development of novel compounds in the pharmaceutical and agrochemical industries. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this important intermediate.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
  • Sabnis, R. W. (2008). The Gewald reaction. Journal of Heterocyclic Chemistry, 45(6), 1545-1564.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. (2024). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of α-(4-Methoxyphenyl)morpholine-4-acetonitrile

This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals engaged in the synthesis of α-(4-Methoxyphenyl)morpholine-4-acetonitrile. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals engaged in the synthesis of α-(4-Methoxyphenyl)morpholine-4-acetonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve synthetic challenges effectively.

Diagram: Troubleshooting Workflow for α-Aminonitrile Synthesis

Troubleshooting_Workflow start Start: Low Yield or Impurity in Synthesis check_reagents 1. Reagent Quality & Stoichiometry Check start->check_reagents check_conditions 2. Reaction Condition Analysis start->check_conditions workup_issue 3. Work-up & Purification Issues start->workup_issue reagent_purity Purity of p-Anisaldehyde, Morpholine, Cyanide Source? check_reagents->reagent_purity Verify Purity reagent_stoichiometry Correct Molar Ratios? check_reagents->reagent_stoichiometry Confirm Ratios temp_control Temperature Control Issues? check_conditions->temp_control Monitor reaction_time Insufficient Reaction Time? check_conditions->reaction_time Optimize ph_control pH of the Reaction Mixture? check_conditions->ph_control Adjust solvent_choice Appropriate Solvent? check_conditions->solvent_choice Re-evaluate hydrolysis Product Hydrolysis During Work-up? workup_issue->hydrolysis Check pH purification_method Inefficient Purification? workup_issue->purification_method Select Appropriate Method solution Resolution: Optimized Protocol reagent_purity->solution reagent_stoichiometry->solution temp_control->solution reaction_time->solution ph_control->solution solvent_choice->solution hydrolysis->solution purification_method->solution

Caption: Troubleshooting workflow for α-aminonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of α-(4-Methoxyphenyl)morpholine-4-acetonitrile is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of α-aminonitriles, such as α-(4-Methoxyphenyl)morpholine-4-acetonitrile, which is typically formed via a Strecker-type reaction, can often be attributed to several critical factors:

  • Imine Formation Equilibrium: The initial step is the reversible formation of an iminium ion from p-anisaldehyde and morpholine. If this equilibrium does not favor the iminium ion, the subsequent nucleophilic attack by the cyanide anion will be slow, leading to lower yields. The presence of water can shift the equilibrium back towards the starting materials.

  • Cyanide Source Reactivity: The choice of cyanide source is crucial. While TMSCN (trimethylsilyl cyanide) is highly effective, it is also highly toxic and moisture-sensitive. Alkali metal cyanides like KCN or NaCN are common alternatives, but their reactivity can be influenced by solubility and the reaction medium.

  • Side Reactions: The primary competing reaction is the hydrolysis of the iminium ion back to the aldehyde and amine. Additionally, p-anisaldehyde can undergo self-condensation or oxidation, especially under basic conditions. The final product, being an α-aminonitrile, can also be susceptible to hydrolysis back to the starting materials or to the corresponding α-amino acid if not handled carefully during work-up.

Q2: I am observing a significant amount of unreacted p-anisaldehyde in my crude product. How can I drive the reaction to completion?

A2: The presence of unreacted p-anisaldehyde suggests that either the formation of the iminium ion is slow or the subsequent nucleophilic attack by the cyanide is the rate-limiting step. To address this, consider the following:

  • Use of a Catalyst: The addition of a catalytic amount of an acid, such as acetic acid, can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial attack by morpholine to form the iminium ion. However, the amount of acid must be carefully controlled, as an excess can protonate the morpholine, rendering it non-nucleophilic.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.

  • Water Removal: As the formation of the iminium ion generates water, its removal can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by the addition of a dehydrating agent.

Q3: My final product is contaminated with a byproduct that has a similar polarity, making purification difficult. What could this byproduct be and how can I avoid its formation?

A3: A common byproduct in Strecker-type syntheses is the corresponding α-hydroxy nitrile, also known as a cyanohydrin. In this case, it would be 2-hydroxy-2-(4-methoxyphenyl)acetonitrile. This forms from the direct nucleophilic attack of the cyanide ion on the p-anisaldehyde.

To minimize the formation of the cyanohydrin, ensure that the iminium ion is pre-formed before the addition of the cyanide source. A two-step, one-pot procedure is often effective:

  • Stir the p-anisaldehyde and morpholine together in the reaction solvent for a period (e.g., 30-60 minutes) to allow for the formation of the iminium ion.

  • Then, introduce the cyanide source to the reaction mixture.

This sequential addition ensures that the cyanide ion preferentially attacks the more electrophilic iminium ion over the aldehyde.

Optimized Protocol for α-(4-Methoxyphenyl)morpholine-4-acetonitrile Synthesis

This protocol is based on general principles of the Strecker reaction and is designed to maximize yield and purity.

Materials:

  • p-Anisaldehyde

  • Morpholine

  • Potassium Cyanide (KCN)

  • Acetic Acid (Glacial)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1.0 eq) in methanol. Add morpholine (1.05 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the iminium ion by TLC.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction to Completion: Stir the reaction overnight at room temperature. Monitor the disappearance of the iminium ion and the formation of the product by TLC.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure α-(4-Methoxyphenyl)morpholine-4-acetonitrile.

Data Summary: Impact of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRationale
Catalyst No CatalystLowerSlower iminium ion formation.
Acetic Acid (0.1 eq)HigherCatalyzes iminium ion formation.
Solvent Aprotic (e.g., DCM)ModerateGood for solubility but does not assist in proton transfer.
Protic (e.g., Methanol)HigherCan facilitate proton transfer steps in iminium ion formation.
Temperature Room TemperatureGoodBalances reaction rate and stability of the product.
Elevated TemperaturePotentially LowerMay promote side reactions or decomposition of the product.
Cyanide Source KCNGoodEffective and economical, but requires careful handling.
TMSCNExcellentHighly reactive but also highly toxic and moisture sensitive.

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack anisaldehyde p-Anisaldehyde iminium Iminium Ion anisaldehyde->iminium + Morpholine - H₂O morpholine Morpholine morpholine->iminium product α-(4-Methoxyphenyl)morpholine-4-acetonitrile iminium->product + CN⁻ cyanide CN⁻ cyanide->product

Caption: Strecker reaction mechanism for the synthesis.

References

  • Strecker Synthesis of α-Aminonitriles. Organic Syntheses. [Link]

  • The Strecker Synthesis. Chemical Reviews. [Link]

  • Recent Advances in the Asymmetric Strecker Reaction. Chemical Society Reviews. [Link]

Optimization

Technical Support Center: Navigating Solubility Challenges with alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

Welcome to the technical support center for alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile (CAS No. 15190-13-3).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile (CAS No. 15190-13-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during experimental work with this compound. Our goal is to equip you with the knowledge to confidently handle this versatile intermediate, ensuring the integrity and success of your research.

Understanding the Molecule: A Foundation for Solubility Troubleshooting

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is a multifaceted organic compound with a molecular weight of 232.28 g/mol and a formula of C₁₃H₁₆N₂O₂.[1] Its structure, featuring a polar morpholine ring and a methoxy-substituted phenyl group, suggests a degree of solubility in polar solvents.[1] However, the overall lipophilicity can lead to challenges in aqueous environments, a common hurdle in biological assays and formulation development. The morpholine moiety, a heterocyclic amine, not only enhances polarity but also introduces a basic character, making the compound's solubility susceptible to pH changes.[1]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter when working with alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile, providing step-by-step protocols and the scientific rationale behind them.

Question 1: I'm having trouble dissolving the compound in my aqueous buffer for an in vitro assay. What are the recommended solvents and procedures?

Answer:

Direct dissolution in aqueous buffers is often challenging due to the compound's limited water solubility. A co-solvent strategy is the most effective approach.

Recommended Solvents:

  • Primary Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution. A related compound with poor aqueous solubility was shown to be soluble in DMF at approximately 20 mg/mL.

  • Secondary Solvents: For applications where DMSO or DMF may interfere, ethanol or acetonitrile can be considered, although they may offer lower solubilizing capacity for this specific compound.

Step-by-Step Protocol for Preparing a Working Solution:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile powder.

    • Dissolve the powder in a minimal amount of a primary organic solvent (e.g., DMSO). For example, to prepare a 10 mM stock solution, dissolve 2.32 mg of the compound in 1 mL of DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication. This is your concentrated stock solution.

  • Dilute into Aqueous Buffer:

    • To prepare your final working solution, perform a serial dilution of the stock solution into your aqueous buffer (e.g., PBS).

    • Crucially, add the stock solution to the buffer, not the other way around. This prevents the compound from precipitating out of solution.

    • It is advisable not to exceed a final organic solvent concentration of 1% in your aqueous solution, as higher concentrations can be cytotoxic or affect experimental outcomes.

Causality: The organic solvent disrupts the intermolecular forces of the compound, allowing it to dissolve. When this solution is then introduced into a larger volume of aqueous buffer, the compound is dispersed at a concentration below its aqueous solubility limit, preventing precipitation.

Question 2: My compound precipitates when I add my stock solution to the aqueous buffer. What can I do to prevent this?

Answer:

Precipitation upon dilution, often referred to as "crashing out," is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your working solution.

  • Optimize the Co-solvent Concentration: While aiming for a low final solvent concentration is ideal, a slight increase (e.g., from 0.5% to 1% DMSO) might be necessary to maintain solubility. However, always run a vehicle control to ensure the solvent at that concentration does not affect your experimental results.

  • Use a Surfactant: Low concentrations (typically 0.01% to 0.1%) of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous buffer to help stabilize the compound in solution. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.

  • pH Adjustment: Due to the basic nature of the morpholine ring, the solubility of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is pH-dependent. Lowering the pH of the buffer will protonate the morpholine nitrogen, forming a more soluble salt.[2][3] Experiment with buffers of slightly acidic pH (e.g., pH 6.0-7.0) to see if solubility improves.

Experimental Workflow for pH Optimization:

G start Precipitation Observed check_pH Is the morpholine ring protonated at your current buffer pH? start->check_pH lower_pH Prepare buffers with decreasing pH values (e.g., 7.0, 6.5, 6.0) check_pH->lower_pH  If no or partially test_sol Prepare working solutions in each buffer lower_pH->test_sol observe Observe for precipitation test_sol->observe success No precipitation: Proceed with experiment observe->success  If clear solution fail Precipitation persists: Consider other strategies (e.g., surfactants) observe->fail  If precipitation

Caption: Workflow for pH-dependent solubility optimization.

Question 3: I need to prepare a formulation for an in-vivo study. What are some suitable formulation strategies?

Answer:

Formulations for in-vivo studies require careful consideration of biocompatibility and the desired pharmacokinetic profile. Here are a few established approaches:

  • Co-solvent Systems: A mixture of water, a co-solvent like ethanol or propylene glycol, and a surfactant can be used. A common starting point is a vehicle containing 10% ethanol, 30% propylene glycol, and 60% water.

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible cyclodextrin for this purpose.

Protocol for Preparing a Cyclodextrin Formulation:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in water or your desired buffer to a concentration of 10-40% (w/v).

  • Add the Compound: Slowly add the powdered alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile to the cyclodextrin solution while stirring vigorously.

  • Facilitate Complexation: Continue stirring at room temperature for several hours, or until the solution becomes clear. Gentle heating (40-50°C) can sometimes accelerate complexation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The final concentration of the solubilized compound should be determined analytically using a validated method like HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile in common organic solvents?

SolventPolarity IndexExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) 7.2High Highly polar aprotic solvent, effective at solvating a wide range of compounds.
Dimethylformamide (DMF) 6.4High Another highly polar aprotic solvent, similar in solubilizing power to DMSO.
Ethanol 4.3Moderate to High Polar protic solvent, capable of hydrogen bonding, should be a good solvent.
Methanol 5.1Moderate to High Similar to ethanol but more polar.
Acetonitrile 5.8Moderate Polar aprotic solvent, may be less effective than DMSO or DMF but still a viable option.
Water 10.2Low Highly polar, but the hydrophobic phenyl ring and acetonitrile group limit solubility.
Toluene 2.4Low to Moderate Non-polar aromatic solvent, may have some affinity for the phenyl ring.
Hexane 0.1Very Low Non-polar aliphatic solvent, unlikely to be a good solvent.

Q2: How does the structure of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile influence its solubility?

The solubility is a balance of its different structural components:

G cluster_0 alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile Phenyl_Ring 4-Methoxyphenyl Group (Hydrophobic) Acetonitrile Acetonitrile Group (Polar, Aprotic) Solubility Solubility Phenyl_Ring->Solubility Decreases aqueous solubility Morpholine Morpholine Ring (Hydrophilic, Basic) Morpholine->Solubility Increases polarity and aqueous solubility Acetonitrile->Solubility Contributes to polarity

Caption: Structural contributions to the solubility of the compound.

  • 4-Methoxyphenyl Group: This aromatic ring is largely hydrophobic and will tend to decrease aqueous solubility.

  • Morpholine Ring: This heterocyclic amine is polar and capable of hydrogen bonding with water, which significantly enhances aqueous solubility.[1] Its basic nitrogen atom also allows for salt formation at lower pH, further increasing solubility.

  • Acetonitrile Group: The nitrile functionality is polar and can contribute to the overall polarity of the molecule.

Q3: What analytical methods can be used to determine the concentration of a saturated solution?

To accurately determine the solubility, you need a reliable analytical method to quantify the amount of dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method. Gas Chromatography (GC) could also be applicable given the compound's structure.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration before it has had time to precipitate. This is a high-throughput method often used in early drug discovery for screening large numbers of compounds.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured after a compound has been in contact with a solvent for a prolonged period (typically 24-48 hours) to reach a state of saturation. This is a more accurate but time-consuming measurement, typically performed on lead candidates.

For troubleshooting dissolution for an in-vitro assay, you are primarily concerned with achieving a stable solution under your experimental conditions, which is more related to kinetic solubility. For formulation development, thermodynamic solubility is a critical parameter.

References

  • PubChem. 4-(4-Methoxyphenyl)morpholine. National Center for Biotechnology Information. Available from: [Link]

  • S. S. Davis and H. N. E. Ko, "Cyclodextrins in drug delivery," Journal of Inclusion Phenomena and Macrocyclic Chemistry, vol. 25, no. 1-3, pp. 1-13, 1996.
  • L. S. Taylor and G. Z. Zhang, "Physical chemistry of supersaturated solutions and its impact on oral drug absorption," Advanced Drug Delivery Reviews, vol. 101, pp. 103-119, 2016.
  • A. Avdeef, "The rise of pH-metric logP," Current Topics in Medicinal Chemistry, vol. 1, no. 4, pp. 277-351, 2001.
  • T. H. T. T. Tran, T. T. D. Tran, and T. D. Tran, "The pH-solubility profiles of some slightly soluble drugs," Journal of Pharmaceutical and Biomedical Analysis, vol. 165, pp. 248-258, 2019.
  • E. M. M. Del Valle, "Cyclodextrins and their uses: a review," Process Biochemistry, vol. 39, no. 9, pp. 1033-1046, 2004.

Sources

Troubleshooting

Technical Support Center: α-(4-Methoxyphenyl)morpholine-4-acetonitrile Purification

Welcome to the technical support center for the purification of α-(4-Methoxyphenyl)morpholine-4-acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of α-(4-Methoxyphenyl)morpholine-4-acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful purification of this compound.

The purity of α-(4-Methoxyphenyl)morpholine-4-acetonitrile is critical for its use as an intermediate in pharmaceutical and agrochemical synthesis.[1] The presence of impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. This guide will walk you through the most effective purification techniques to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing α-(4-Methoxyphenyl)morpholine-4-acetonitrile?

A1: Impurities often depend on the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the reaction of a morpholine derivative with an acetonitrile compound, you might find unreacted precursors.[1] Aldehydes and other organic acids can also be present as reactive impurities.[2]

Q2: What are the key physical and chemical properties of α-(4-Methoxyphenyl)morpholine-4-acetonitrile that I should be aware of during purification?

A2: Understanding the compound's properties is crucial for selecting the right purification method. The methoxy group on the phenyl ring and the morpholine ring make the compound soluble in many polar organic solvents.[1] The nitrile group is also a key functional group that influences its reactivity and polarity.[3]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of α-(4-Methoxyphenyl)morpholine-4-acetonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying any impurities.

Troubleshooting Guide

Here we address common issues encountered during the purification of α-(4-methoxyphenyl)morpholine-4-acetonitrile.

Problem 1: My compound won't crystallize during recrystallization.

  • Possible Cause: The solvent system may not be optimal, or the solution may be too dilute.

  • Solution:

    • Solvent Selection: Experiment with different solvent mixtures. A good starting point is an ethanol-water mixture (1:3 v/v), which has been shown to yield high purity crystals at low temperatures.[1]

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization.

    • Temperature: Ensure the solution is cooled slowly to allow for the formation of well-defined crystals. A temperature of -5°C has been reported to be effective.[1]

Problem 2: I'm seeing multiple spots on my TLC plate after column chromatography.

  • Possible Cause: The solvent system for the column may not have the right polarity to separate your compound from impurities.

  • Solution:

    • Optimize the Mobile Phase: Before running the column, experiment with different solvent systems using Thin Layer Chromatography (TLC). A mixture of ethyl acetate and hexane is a good starting point. A 3:7 ratio of ethyl acetate to hexane has been shown to be effective for resolving nitrile byproducts.[1]

    • Gradient Elution: If a single solvent system doesn't provide good separation, consider using a gradient elution where you gradually increase the polarity of the mobile phase.[4]

    • Proper Packing: Ensure the column is packed properly to avoid channeling, which can lead to poor separation.

Problem 3: The yield of my purified product is very low.

  • Possible Cause: The compound may be partially soluble in the recrystallization solvent, or it may be sticking to the silica gel in the column.

  • Solution:

    • Recrystallization: Minimize the amount of solvent used to dissolve the compound. Also, ensure the crystals are washed with a minimal amount of cold solvent to reduce loss.

    • Column Chromatography: After running the column, flush it with a highly polar solvent to ensure all of the compound has been eluted.

Detailed Purification Protocols

Below are detailed protocols for the two most common purification techniques for α-(4-Methoxyphenyl)morpholine-4-acetonitrile.

Recrystallization Protocol

Recrystallization is an effective technique for purifying solid compounds.

Materials:

  • Crude α-(4-Methoxyphenyl)morpholine-4-acetonitrile

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude compound in a minimal amount of hot ethanol.

  • Slowly add warm deionized water until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to promote further crystallization. A temperature of -5°C is recommended for optimal yield.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

Column chromatography is ideal for separating compounds with different polarities.[5][6]

Materials:

  • Crude α-(4-Methoxyphenyl)morpholine-4-acetonitrile

  • Silica gel (100-200 mesh)[7]

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude compound in a minimal amount of the mobile phase (e.g., 3:7 ethyl acetate/hexane).[1]

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the fractions using TLC to identify which ones contain the pure compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified α-(4-Methoxyphenyl)morpholine-4-acetonitrile.

Data Summary

Purification TechniqueRecommended SolventsKey ParametersExpected Purity
RecrystallizationEthanol-water (1:3 v/v)[1]Cool to -5°C[1]>99%[1]
Column ChromatographyEthyl acetate/hexane (3:7)[1]Silica gel stationary phaseHigh, dependent on separation

Visual Workflows

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Dissolve Dissolve in hot ethanol AddWater Add warm water to cloud point Dissolve->AddWater Redissolve Redissolve with hot ethanol AddWater->Redissolve Cool Cool to -5°C Redissolve->Cool Filter Filter and wash Cool->Filter Dry Dry under vacuum Filter->Dry Pure Pure Product Dry->Pure Pack Pack column with silica gel Load Load sample Pack->Load Elute Elute with ethyl acetate/hexane Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate Evaporate->Pure Crude Crude Product Crude->Dissolve Crude->Pack

Caption: Purification workflow for α-(4-Methoxyphenyl)morpholine-4-acetonitrile.

References

  • BenchChem. (n.d.). alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile.
  • Google Patents. (1995).
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Google Patents. (2009). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • E3S Web of Conferences. (2024).
  • Organic Syntheses. (1956). p-METHOXYPHENYLACETONITRILE.
  • PubMed. (2020).
  • Google Patents. (1984).
  • YouTube. (2021).
  • Organic Syntheses. (2025).
  • Google Patents. (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
  • PubMed Central. (n.d.).
  • ResearchGate. (2023).
  • Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
  • Thieme. (2020).
  • ResearchGate. (2025).
  • CymitQuimica. (n.d.). CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.
  • YouTube. (2023).
  • PubChem. (n.d.). Morpholino(phenyl)acetonitrile.
  • Thermo Scientific Chemicals. (n.d.). (4-Methoxyphenyl)acetonitrile, 97% 5 g.
  • Alfa Chemistry. (n.d.). CAS 104-47-2 4-Methoxy Phenyl Acetonitrile.

Sources

Optimization

Artifacts in NMR spectra of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

A Senior Application Scientist's Guide to Troubleshooting NMR Spectra Welcome to the technical support center for researchers working with alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile. This guide is designed to help...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting NMR Spectra

Welcome to the technical support center for researchers working with alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile. This guide is designed to help you identify and resolve common artifacts that may appear in your Nuclear Magnetic Resonance (NMR) spectra. As a complex molecule with a stereocenter, a flexible heterocyclic ring, and various functional groups, its spectra can sometimes be challenging to interpret. This resource provides in-depth, field-proven insights to ensure you acquire clean, reliable data for your research and development needs.

Section 1: Foundational Issues in NMR Spectroscopy

Before addressing molecule-specific artifacts, it's crucial to rule out common experimental and instrumental issues. A flawed spectrum is often the result of suboptimal sample preparation or instrument calibration.

FAQ 1: My peaks are broad and asymmetrical. What's the cause?

Answer: This is one of the most common issues in NMR and almost always points to poor magnetic field homogeneity, a problem solved by a process called "shimming."

Causality: The fundamental principle of NMR relies on nuclei within a sample experiencing a uniform magnetic field (B₀). If the field is not homogeneous, different parts of the sample experience slightly different field strengths. This causes a spread of resonance frequencies for the same type of nucleus, resulting in broad, distorted peaks instead of sharp, well-defined lines.[1] Overly concentrated samples can also lead to viscosity-related broadening and difficulty in shimming.[2]

Troubleshooting Protocol: Optimizing Magnetic Field Homogeneity

  • Check Sample Concentration: For small molecules like this one (< 1000 g/mol ), an ideal concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of deuterated solvent.[2][3] If your sample is too concentrated, dilute it.

  • Verify Sample Positioning: Ensure the NMR tube is filled to the correct height (typically 4-5 cm) and positioned correctly in the spinner turbine using a depth gauge.[3][4] Inconsistent positioning leads to the sample not being centered in the most homogeneous region of the magnetic field.

  • Perform Automated Shimming: Modern spectrometers have automated shimming routines. Always run this routine before acquiring your spectrum.

  • Manual Shim Adjustment (If Necessary):

    • Focus on adjusting the lower-order shims (Z1, Z2). These have the most significant impact on lineshape.[5]

    • Observe the lock signal. A stable, maximized lock level is indicative of a well-shimmed magnet.

    • If lineshape remains poor, consider issues with the NMR tube itself (e.g., scratches, poor quality) or sample precipitation.

FAQ 2: I see unexpected peaks in my spectrum that don't belong to my molecule. Where are they from?

Answer: These are typically signals from residual protons in the deuterated solvent, water, or other common laboratory contaminants.

Causality: Deuterated solvents are never 100% isotopically pure. For example, CDCl₃ is often 99.8% deuterated, meaning it contains 0.2% CHCl₃, which gives rise to a characteristic singlet at 7.26 ppm.[4] Water is also a frequent contaminant, appearing as a broad singlet whose position varies depending on the solvent.

Troubleshooting Protocol: Identifying Extraneous Peaks

  • Reference a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to a standard table of impurities.

  • Check for Common Contaminants: Solvents from previous experiments (e.g., acetone from cleaning NMR tubes), grease from glassware, or ethyl acetate from chromatography can appear in your spectrum.[1][6]

  • Perform a D₂O Shake: If you suspect an exchangeable proton (like an -OH or -NH, which could arise from hydrolysis of the nitrile), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly diminish.[1]

Data Presentation: Common Impurities in NMR Spectra

Impurity¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆Multiplicity
Residual Solvents
Chloroform7.268.32s
DMSO-2.50s
Water~1.56~3.33s (broad)
Common Contaminants
Acetone2.172.09s
Acetonitrile2.102.07s
Dichloromethane5.305.76s
Diethyl ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)q, s, t
Silicone Grease~0.07~0.05s (broad)

Source: Adapted from values provided by Sigma-Aldrich and other common sources.[6]

Section 2: Artifacts Specific to the Molecular Structure

The unique structure of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile presents specific challenges and potential artifacts.

FAQ 3: The signals for the morpholine ring protons are broad or more complex than expected. Why?

Answer: This complexity arises from two main factors: the chair-chair interconversion of the morpholine ring and the presence of a stereocenter, which makes adjacent protons diastereotopic.

Causality:

  • Ring Conformation: The morpholine ring exists in a chair conformation. At room temperature, it undergoes rapid chair-chair interconversion. Protons in axial and equatorial positions have different chemical shifts, but if the interconversion is fast on the NMR timescale, you observe a single, time-averaged signal for each proton pair, which can sometimes be broad.[7]

  • Diastereotopicity: The alpha-carbon (the one bonded to the phenyl ring, morpholine nitrogen, and acetonitrile group) is a chiral center. This chirality renders the two protons on any adjacent methylene (-CH₂-) group chemically non-equivalent. These "diastereotopic" protons can couple to each other, resulting in a complex multiplet known as an "AB quartet," instead of a simple singlet or triplet. This is expected for the two protons on C3/C5 and the two protons on C2/C6 of the morpholine ring.

Troubleshooting Workflow: Deciphering Complex Multiplets

Caption: Workflow for troubleshooting morpholine ring signals.

Experimental Protocol: Variable Temperature (VT) NMR

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C) as a baseline.

  • Increase the sample temperature in the spectrometer to a higher value (e.g., 40°C, 50°C, or 60°C). Allow the temperature to equilibrate for 5-10 minutes.

  • Re-shim the magnet at the new temperature, as field homogeneity is temperature-dependent.

  • Acquire another ¹H NMR spectrum.

  • Compare the spectra. If the broad peaks sharpen or coalesce, it confirms that a dynamic process like conformational exchange was occurring at an intermediate rate on the NMR timescale at room temperature.[1]

FAQ 4: The methoxy (-OCH₃) signal is not a sharp singlet, or its chemical shift is unusual.

Answer: While typically a sharp singlet, the electronic environment and conformation of the methoxyphenyl group can influence the methoxy signal.

Causality: The methoxy group protons are equivalent and do not have any adjacent proton coupling partners, so they should appear as a singlet integrating to 3H, typically in the range of 3.7-4.0 ppm for an aromatic methoxy group.[8] However, in some cases, restricted rotation around the Ar-O bond can lead to broadening. Furthermore, the chemical shift of the methoxy carbon in the ¹³C NMR spectrum is particularly sensitive to its conformation relative to the aromatic ring. An out-of-plane conformation can cause a significant downfield shift (to ~62 ppm from the more typical ~56 ppm).[9][10] While this is a ¹³C effect, factors influencing this conformation could subtly affect the ¹H spectrum.

Troubleshooting Protocol: Verifying the Methoxy Signal

  • Check Integration: Ensure the signal integrates to 3 protons relative to other signals in the spectrum.

  • Look for Contaminants: A common contaminant with a singlet in this region is methanol. However, its shift is highly solvent-dependent.

  • Run a ¹³C NMR Spectrum: Observe the chemical shift of the methoxy carbon. A value around 55-56 ppm is typical. A significant deviation could suggest an unusual conformation or electronic environment.

  • Run a 2D HMBC Spectrum: A long-range correlation between the methoxy protons and the aromatic quaternary carbon to which the group is attached provides definitive proof of its assignment.

FAQ 5: I see extra signals that suggest my compound is degrading. What reaction could be happening?

Answer: The nitrile group is susceptible to hydrolysis, and the basic morpholine nitrogen can react with acidic impurities.

Causality:

  • Nitrile Hydrolysis: If the NMR solvent (e.g., CDCl₃, which can contain trace DCl) or the sample itself contains acidic or basic impurities, the nitrile group (-C≡N) can slowly hydrolyze to a primary amide (-CONH₂) or even a carboxylic acid (-COOH). This will introduce new, often broad signals for the -NH₂ or -COOH protons.

  • Protonation: The nitrogen atom of the morpholine ring is basic. If an acidic impurity is present, the nitrogen can be protonated, leading to significant changes in the chemical shifts of the adjacent protons on the morpholine ring.

Logical Diagram: Potential Degradation Pathways

G Molecule alpha-(4-Methoxyphenyl) morpholine-4-acetonitrile Amide Hydrolysis Product (Amide) Molecule->Amide H₂O / H⁺ or OH⁻ Protonated Protonated Morpholine Molecule->Protonated H⁺ Acid Hydrolysis Product (Carboxylic Acid) Amide->Acid H₂O / H⁺ or OH⁻

Caption: Potential side-reactions leading to NMR artifacts.

Troubleshooting Protocol: Identifying Degradation

  • Use a Fresh Sample: If degradation is suspected, prepare a fresh NMR sample from pure, dry starting material.

  • Use Neutral Solvents: Avoid acidic or basic solvents if possible. Consider using a solvent like benzene-d₆ or acetone-d₆.[1]

  • Pass Solvent Through a Neutral Alumina Plug: To remove acidic impurities from a solvent like CDCl₃, pass it through a small plug of neutral alumina immediately before use.

  • Acquire a 2D HMBC Spectrum: If an amide has formed, you should see correlations from the new NH₂ protons to the carbonyl carbon, providing strong evidence for hydrolysis.

References

  • Methoxy groups just stick out . ACD/Labs. Available at: [Link]

  • NMR Artifacts . Max T. Rogers NMR Facility, Michigan State University. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy . Department of Chemistry, University of Rochester. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. Available at: [Link]

  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step . Chemistry Steps. Available at: [Link]

  • Guide to Solving NMR Questions . The OChem Whisperer. Available at: [Link]

  • Solving NMR spectra . Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. Available at: [Link]

  • Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies . ACS Publications. Available at: [Link]

  • Recognizing the NMR pattern for morpholine . ACD/Labs. Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds . PubMed. Available at: [Link]

  • NMR spectra of acetonitrile-water mixtures using NMR capillary assembly... . ResearchGate. Available at: [Link]

  • Troubleshooting Acquisition Related Problems . University of Wisconsin-Madison Chemistry. Available at: [Link]

  • NMR Sample Preparation . Iowa State University. Available at: [Link]

  • Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds . Sci-Hub. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I . Nanalysis. Available at: [Link]

  • How To Prepare And Run An NMR Sample . ALWSCI Technologies. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... . EPFL. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines . PubMed. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. Available at: [Link]

  • 4-Morpholineacetonitrile . PubChem. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents... . KGROUP, Caltech. Available at: [Link]

  • para Methoxy phenyl aceto nitrile . Atul Ltd. Available at: [Link]

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Troubleshooting

alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile interference in biological assays

A Guide to Identifying and Mitigating Biological Assay Interference Last Updated: January 27, 2026 Introduction Welcome to the technical support guide for researchers working with alpha-(4-Methoxyphenyl)morpholine-4-acet...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Biological Assay Interference

Last Updated: January 27, 2026

Introduction

Welcome to the technical support guide for researchers working with alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential interference of this compound in your biological assays. While this specific molecule may have limited documentation in public literature, its structure—comprising a 4-methoxyphenyl group, a morpholine ring, and a nitrile moiety—provides clues to its potential behavior.[1] This guide is built on established principles of assay interference to help you distinguish true biological activity from experimental artifacts.[2][3]

Assay interference by small molecules is a significant challenge in drug discovery and chemical biology, leading to false-positive or false-negative results that can derail research projects.[2][4][5] This guide will equip you with the knowledge and protocols to proactively identify and address common interference mechanisms such as compound aggregation, autofluorescence, and chemical reactivity.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile and what are its likely chemical properties based on its structure?

A1: alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is a nitrile-containing organic compound that features a 4-methoxyphenyl group and a morpholine ring.[1] Based on these structural components, we can anticipate several properties that might influence its behavior in biological assays:

  • 4-Methoxyphenyl Group: This group, also known as an anisole derivative, can impart fluorescence to the molecule. Aromatic rings like this are also known to contribute to compound aggregation.

  • Morpholine Ring: This is a common scaffold in medicinal chemistry and is generally stable. However, its presence can influence the overall solubility and conformation of the molecule.

  • Nitrile Group (-C≡N): The nitrile group is a potential hydrogen bond acceptor and can influence the molecule's polarity and interactions with biological targets.

Q2: I'm observing unexpected or inconsistent results in my assay when I add this compound. Could it be interference?

A2: Yes, unexpected or inconsistent results are classic signs of assay interference. True biological activity should typically exhibit a clear dose-response relationship. If you observe activity at a single concentration, steep or unusual dose-response curves, or results that vary significantly between experiments, it is crucial to investigate potential assay artifacts.[2][4]

Q3: What are the most common ways a compound like this can interfere with my assay?

A3: Based on its structure and general principles of assay interference, here are the most likely mechanisms:

  • Compound Aggregation: Many organic molecules self-assemble into colloidal aggregates in aqueous solutions, especially at micromolar concentrations.[7][8][9] These aggregates can non-specifically sequester and denature proteins, leading to false inhibition.[7][8][10]

  • Optical Interference: The 4-methoxyphenyl group may cause the compound to be autofluorescent or to absorb light at the same wavelengths used for your assay's excitation or emission, leading to false signals.[11]

  • Chemical Reactivity: The compound could react directly with assay components, such as enzymes, substrates, or detection reagents.[4][5]

  • Redox Cycling: Some chemical structures can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the presence of reducing agents often found in assay buffers (e.g., DTT).[12][13][14] This can lead to oxidative damage of proteins and give a false impression of targeted inhibition.[12][13]

Q4: How can I begin to distinguish between true biological activity and an assay artifact?

A4: A systematic approach involving a series of counter-screens and control experiments is essential. The first step is to characterize the compound's intrinsic properties, such as its absorbance and fluorescence spectra. Subsequently, you should test for common interference mechanisms like aggregation and redox activity. The troubleshooting guides in the following section provide detailed protocols for these critical experiments. The Assay Guidance Manual is an excellent resource for designing robust assays and counter-screens.[15][16][17]

Troubleshooting Guides & Protocols

This section provides a structured approach to diagnosing and mitigating assay interference from alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile.

Guide 1: Investigating Optical Interference (Autofluorescence & Absorbance)

Optical interference is a common artifact, particularly in fluorescence- and absorbance-based assays.

Is this guide for me?

  • You are using a fluorescence-based assay (e.g., fluorescence intensity, FRET, fluorescence polarization) and see an unexpected increase or decrease in signal.

  • You are using an absorbance-based assay (e.g., colorimetric, ELISA) and observe a change in absorbance in the presence of the compound.

Troubleshooting Workflow: Optical Interference

start Start: Unexpected Signal Change scan Run Absorbance & Fluorescence Scans of Compound Alone start->scan absorbance_check Does compound absorb at assay wavelength? scan->absorbance_check fluorescence_check Is compound fluorescent at assay Ex/Em wavelengths? absorbance_check->fluorescence_check No correct_bg Action: Correct for background absorbance in calculations. absorbance_check->correct_bg Yes quenching_check Is fluorescence signal decreasing? fluorescence_check->quenching_check Yes no_interference Conclusion: Direct optical interference is unlikely. fluorescence_check->no_interference No shift_wavelength Action: Shift detection wavelength if possible. correct_bg->shift_wavelength orthogonal_assay Action: Use an orthogonal assay with a different detection method. shift_wavelength->orthogonal_assay autofluorescence Issue: Autofluorescence. Signal is from compound. quenching_check->autofluorescence No (Signal Increasing) quenching Issue: Fluorescence Quenching. Compound is absorbing emitted light. quenching_check->quenching Yes autofluorescence->shift_wavelength quenching->shift_wavelength

Caption: Decision tree for diagnosing optical interference.

Protocol: Assessing Compound Autofluorescence and Absorbance
  • Prepare Compound Solutions: Prepare a dilution series of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile in the same assay buffer used in your experiment. A typical concentration range would be from the highest concentration tested down to sub-micromolar levels.

  • Blank Measurement: Use a well or cuvette containing only the assay buffer as your blank.

  • Absorbance Scan: Using a spectrophotometer, scan the absorbance of your compound dilutions across a broad wavelength range (e.g., 250-700 nm). Note any absorbance peaks, especially near your assay's detection wavelength.

  • Fluorescence Scan: Using a spectrofluorometer, perform two scans on your compound dilutions:

    • Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths.

    • Emission Scan: Set the excitation wavelength to that of your assay and scan a range of emission wavelengths.

  • Data Analysis:

    • If the compound absorbs light at your assay's wavelength, you will need to subtract the compound's absorbance from your experimental wells.

    • If the compound shows fluorescence at your assay's excitation/emission wavelengths, this indicates autofluorescence.[11][18] Consider using different fluorophores or filter sets to avoid this overlap.[11]

Guide 2: Detecting Compound Aggregation

Compound aggregation is a major cause of non-specific inhibition in biochemical assays.[7][8] Aggregates form colloidal particles that can sequester and denature proteins.[10]

Is this guide for me?

  • You observe inhibition that is sensitive to the concentration of your protein target.

  • Your dose-response curve is unusually steep.

  • You are working with a biochemical (e.g., enzyme) assay.

Troubleshooting Workflow: Compound Aggregation

start Start: Suspected Non-Specific Inhibition detergent_test Run assay with and without 0.01% Triton X-100 start->detergent_test detergent_effect Does detergent reduce or eliminate inhibition? detergent_test->detergent_effect aggregation_likely Issue: Aggregation is likely. Detergent disrupts colloids. detergent_effect->aggregation_likely Yes no_aggregation Conclusion: Aggregation is unlikely to be the primary cause. detergent_effect->no_aggregation No dls_test Action: Confirm with Dynamic Light Scattering (DLS). aggregation_likely->dls_test centrifugation_test Action: Pre-centrifuge compound and test supernatant. dls_test->centrifugation_test orthogonal_assay Action: Use an orthogonal assay. centrifugation_test->orthogonal_assay

Caption: Workflow for identifying compound aggregation.

Protocol: Detergent-Based Aggregation Counter-Screen
  • Prepare Reagents: Prepare your standard assay reagents. In a separate tube, prepare your assay buffer containing 0.01% (v/v) Triton X-100.

  • Set Up Assay Plates: Prepare two sets of assay plates.

    • Plate A: Standard assay conditions.

    • Plate B: Assay with 0.01% Triton X-100 included in the buffer.

  • Run Assay: Perform your standard assay protocol on both plates, including a dose-response of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile.

  • Analyze Results: Compare the dose-response curves from both plates. A significant rightward shift or complete loss of inhibition in the presence of Triton X-100 is strong evidence that the compound is acting via an aggregation-based mechanism.[7]

Result Interpretation Next Steps
Inhibition is abolished or significantly reduced with detergent. High likelihood of compound aggregation.Confirm with DLS or other biophysical methods.
Inhibition is unaffected by detergent. Aggregation is unlikely to be the mechanism of action.Investigate other interference mechanisms like redox cycling.
Guide 3: Assessing Redox Cycling Activity

Redox-active compounds can generate hydrogen peroxide (H₂O₂) in the presence of common reducing agents like DTT, leading to oxidative damage of target proteins.[12][13]

Is this guide for me?

  • Your assay buffer contains a reducing agent (e.g., DTT, TCEP, β-mercaptoethanol).

  • You observe time-dependent inhibition.

  • Your protein target has sensitive cysteine residues.

Protocol: Hydrogen Peroxide Detection Assay

A common method to detect H₂O₂ production is using horseradish peroxidase (HRP) and a colorimetric substrate like Amplex Red or phenol red.[19]

  • Prepare Reagents:

    • Assay Buffer: The same buffer used in your primary assay, with and without the reducing agent (e.g., 1 mM DTT).

    • Detection Mix: Prepare a solution in your assay buffer containing HRP and the chosen substrate according to the manufacturer's instructions.

    • Positive Control: A known redox cycler (e.g., menadione) or a standard solution of H₂O₂.[4]

  • Assay Setup: In a microplate, add your compound dilutions to both the buffer with and without the reducing agent.

  • Initiate Reaction: Add the detection mix to all wells.

  • Incubate and Read: Incubate the plate at room temperature, protected from light, and measure the absorbance or fluorescence at appropriate intervals (e.g., 15, 30, 60 minutes).

  • Data Analysis: An increase in signal in the wells containing the compound and the reducing agent, compared to controls, indicates H₂O₂ production via redox cycling.[12] The inclusion of catalase should quench the signal, confirming the presence of H₂O₂.[4]

Summary of Potential Interferences and Mitigation Strategies

Interference Mechanism Primary Cause Key Diagnostic Test Mitigation Strategy
Compound Aggregation Self-assembly of molecules into colloids.Loss of activity in the presence of 0.01% Triton X-100.Lower compound concentration; add detergent to buffer.
Autofluorescence Intrinsic fluorescence of the compound.Spectral scanning of the compound alone.Change fluorophore; use different excitation/emission filters.
Light Absorbance Compound absorbs light at assay wavelength.Absorbance scanning of the compound alone.Correct for background absorbance; change detection wavelength.
Redox Cycling Generation of H₂O₂ in the presence of reducing agents.H₂O₂ detection assay (e.g., HRP/phenol red).Remove reducing agent if possible; add catalase to assay buffer.
Chemical Reactivity Covalent modification of assay components.Time-dependent inhibition; mass spectrometry analysis of target protein.Pre-incubate compound with target; use orthogonal assays.

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015). Retrieved from [Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - NIH. (n.d.). Retrieved from [Link]

  • Tackling assay interference associated with small molecules - PubMed. (2024). Retrieved from [Link]

  • Research and Analysis of Artifacts - the Society for Historical Archaeology. (n.d.). Retrieved from [Link]

  • An Aggregation Advisor for Ligand Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • What redox cycling is and how to measure it - IMR Press. (n.d.). Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • ChUG #8 - Dealing with autofluorescence in spectral flow cytometry - YouTube. (2021). Retrieved from [Link]

  • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2016). Retrieved from [Link]

  • Assay Interference by Chemical Reactivity - PubMed. (2015). Retrieved from [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications. (2015). Retrieved from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - ACS Publications. (n.d.). Retrieved from [Link]

  • Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. (n.d.). Retrieved from [Link]

  • A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones. (2022). Retrieved from [Link]

  • Troubleshooting Guide Immuno-Fluorescence. (n.d.). Retrieved from [Link]

  • Scientific Techniques in the Authentication Process - Arrowheads.com. (n.d.). Retrieved from [Link]

  • Tackling assay interference associated with small molecules | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Optical Bioassays Based on the Signal Amplification of Redox Cycling - PMC. (n.d.). Retrieved from [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Assay Guidance Manual for Drug Discovery: Technologies That Matter - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring the Effects of Teas with Different Fermentation Levels and Black Coffee on the Body via the Urine Proteome - MDPI. (n.d.). Retrieved from [Link]

  • Chemical motifs that redox cycle and their associated toxicity - RSC Publishing. (n.d.). Retrieved from [Link]

  • Robust or Go Bust: An Introduction to the Assay Guidance Manual - YouTube. (2021). Retrieved from [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (n.d.). Retrieved from [Link]

  • More Autofluorescence Troubleshooting for Tissue Imaging - Visikol. (2022). Retrieved from [Link]

  • Identifying Image Artifacts, Their Causes, and How to Fix Them - AAPM. (n.d.). Retrieved from [Link]

  • Can anyone help with problems of autofluorescence in immunostaining? - ResearchGate. (2014). Retrieved from [Link]

  • Assay Guidance Manual - National Center for Advancing Translational Sciences (NCATS) - NIH. (n.d.). Retrieved from [Link]

  • Spectronaut and DIA-NN: A Comparison of their Performance in the Analysis of Lung Adenocarcinoma Biopsies | ACS Omega - ACS Publications. (2026). Retrieved from [Link]

  • NCATS AGM Preclinical Translational Science Webinar Series. (n.d.). Retrieved from [Link]

Sources

Optimization

alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile scale-up synthesis challenges

Technical Support Center: Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile Welcome to the technical support center for the scale-up synthesis of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

Welcome to the technical support center for the scale-up synthesis of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed protocols grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, which is typically accomplished via a Strecker reaction involving 4-methoxybenzaldehyde, morpholine, and a cyanide source.

Q1: My reaction yield is low and/or the conversion of the starting aldehyde is incomplete. What are the likely causes and solutions?

Low yield is a multifaceted problem often pointing to suboptimal reaction conditions that fail to favor the desired product pathway.

  • Possible Cause 1: Inefficient Iminium Ion Formation. The Strecker reaction proceeds through an iminium ion intermediate, formed from the condensation of 4-methoxybenzaldehyde and morpholine.[1][2] This equilibrium can be unfavorable if not properly controlled.

    • Troubleshooting:

      • Water Removal: The condensation reaction produces water. On a small scale, this may not be an issue, but on a larger scale, the accumulated water can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark trap or adding a dehydrating agent like anhydrous magnesium sulfate if the solvent system allows.

      • pH Control: The reaction is often promoted by mild acid, which catalyzes both imine formation and the subsequent cyanide addition.[3] However, strong acidic conditions (pH < 4-5) can protonate the morpholine, rendering it non-nucleophilic. Conversely, basic conditions can promote unwanted side reactions of the aldehyde. Monitor and adjust the pH to a weakly acidic or neutral range.

  • Possible Cause 2: Competing Cyanohydrin Formation. The cyanide nucleophile can attack the starting aldehyde to form a cyanohydrin byproduct, directly competing with the desired reaction pathway.

    • Troubleshooting:

      • Order of Addition: Add the cyanide source after the aldehyde and amine have had sufficient time to form the iminium ion. Pre-mixing the aldehyde and amine for a period (e.g., 30-60 minutes) before introducing cyanide can significantly improve selectivity.

      • Temperature Control: While gentle heating can promote imine formation, excessive temperatures can accelerate side reactions. Maintain a controlled temperature, typically between room temperature and 50°C, depending on the solvent and reactants.

  • Possible Cause 3: Ineffective Mass and Heat Transfer. In large reactors, poor mixing can lead to localized "hot spots" or areas of high reagent concentration, fostering byproduct formation and reducing overall yield.

    • Troubleshooting:

      • Agitation: Ensure the reactor's agitation system is adequate for the batch volume to maintain a homogenous mixture.

      • Controlled Dosing: Add the cyanide source slowly and sub-surface to prevent localized high concentrations and to better manage the reaction exotherm.

G start Low Yield or Incomplete Conversion check_imine Check Iminium Formation Efficiency start->check_imine check_side_reactions Investigate Side Reactions start->check_side_reactions check_process_params Review Process Parameters start->check_process_params water_removal Is water being effectively removed? check_imine->water_removal cyanohydrin High cyanohydrin byproduct? check_side_reactions->cyanohydrin mixing Is agitation sufficient? check_process_params->mixing ph_control Is pH optimal (weakly acidic/neutral)? water_removal->ph_control Yes implement_dehydration Action: Use Dean-Stark or drying agent. water_removal->implement_dehydration No ph_control->check_side_reactions Yes adjust_ph Action: Buffer or adjust pH. ph_control->adjust_ph No cyanohydrin->check_process_params No adjust_addition Action: Pre-mix aldehyde/amine. Add cyanide last and slowly. cyanohydrin->adjust_addition Yes temp_control Is temperature stable and controlled? mixing->temp_control Yes improve_mixing Action: Increase agitation speed/efficiency. mixing->improve_mixing No success Yield Improved temp_control->success Yes improve_temp Action: Improve reactor cooling/heating control. temp_control->improve_temp No

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Q2: I am having difficulty isolating the product. It oils out or fails to crystallize. How can I achieve a solid, pure product?

Product isolation is a critical step for achieving the desired purity and handling characteristics on a large scale.

  • Possible Cause 1: Residual Impurities. Even small amounts of impurities, such as unreacted starting materials or byproducts, can act as crystallization inhibitors.

    • Troubleshooting:

      • Work-up Optimization: Ensure the aqueous washes are effective. A wash with a dilute acid (e.g., 1M HCl) can remove any residual morpholine, while a bisulfite wash can remove unreacted aldehyde. Follow with a brine wash to remove excess water.

      • Charcoal/Silica Treatment: Before crystallization, consider stirring the crude product solution with activated charcoal to remove colored impurities or performing a flash silica plug to remove more polar contaminants.

  • Possible Cause 2: Incorrect Crystallization Solvent System. The choice of solvent is paramount for successful crystallization.

    • Troubleshooting:

      • Solvent Screening: Conduct a systematic screening of solvents and anti-solvents on a small scale. The ideal system is one where the product is highly soluble in the primary solvent at an elevated temperature and poorly soluble at room temperature or below. The anti-solvent should be miscible with the primary solvent but should not dissolve the product.

      • Recommended System: A common and effective system for this class of compounds is an ethanol/water mixture.[4] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Re-heat to clarify and then allow to cool slowly.

  • Possible Cause 3: Supersaturation and Nucleation Issues. Sometimes a solution needs a "trigger" to begin crystallization.

    • Troubleshooting:

      • Seeding: If you have a small amount of pure, solid product, add a single, tiny crystal (a "seed") to the cooled, supersaturated solution to induce crystallization.

      • Scratching: Gently scratching the inside surface of the flask below the solvent level with a glass rod can create microscopic imperfections that serve as nucleation sites.

      • Slow Cooling: Avoid crash-cooling the solution in an ice bath. Allow it to cool slowly to room temperature first, and then transfer to a refrigerator. This promotes the formation of larger, purer crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile?

The synthesis follows the well-established Strecker reaction mechanism, which consists of two main stages occurring in one pot.[1][2]

  • Iminium Ion Formation: The nitrogen of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form a resonance-stabilized iminium ion.

  • Cyanide Addition: A cyanide ion (from a source like KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond-forming step is irreversible and yields the final α-aminonitrile product.

Strecker_Mechanism Aldehyde 4-Methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Morpholine Amine->Hemiaminal Cyanide CN⁻ Product α-(4-Methoxyphenyl) morpholine-4-acetonitrile Cyanide->Product Iminium Iminium Ion + H₂O Hemiaminal->Iminium - H₂O Iminium->Product

Caption: Simplified Strecker Reaction Pathway.

Q2: Which cyanide source is best suited for a multi-kilogram scale synthesis?

The choice of cyanide source involves a trade-off between cost, safety, reactivity, and solubility. There is no single "best" source; the optimal choice depends on your facility's capabilities and safety protocols.

Cyanide Source Pros Cons Scale-Up Considerations
NaCN / KCN Inexpensive, readily available, high cyanide content.[5]Highly toxic solid, poor solubility in many organic solvents, generates HCN gas with acid.[5]Best for aqueous or biphasic systems. Requires robust safety procedures for handling solids and potential HCN gas evolution.[6][7] A phase-transfer catalyst may be needed in biphasic systems.
Trimethylsilyl Cyanide (TMSCN) Excellent solubility in organic solvents, generally milder reaction conditions.[8]Expensive, moisture sensitive (hydrolyzes to release HCN), toxic liquid.[5][9]Often used in lab-scale synthesis. The high cost can be prohibitive for large-scale commercial production. Requires handling under inert atmosphere.
Acetone Cyanohydrin Liquid, less acutely toxic than alkali metal cyanides, can act as an in-situ source of HCN.Thermally unstable, can decompose to release HCN and acetone.A good alternative to HCN gas or metal cyanides, but requires careful temperature control. Often used in the presence of a base to facilitate cyanide transfer.

For most cost-driven scale-up campaigns, Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) are the industry standards, despite their handling challenges.[5]

Q3: What are the essential safety protocols for handling kilograms of cyanide?

Handling cyanide on a large scale is a high-hazard operation that demands strict adherence to safety protocols.

  • Engineering Controls: All manipulations (weighing, transfer, addition) must be performed in a well-ventilated area, preferably within a contained system like a glovebox or a reactor with local exhaust ventilation.[7]

  • Isolate from Acids: Store all cyanide salts completely separate from acids. Accidental mixing will generate large quantities of lethal hydrogen cyanide (HCN) gas.[7]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. For large-scale transfers, respiratory protection may be required.

  • Quenching Protocol: Always have a validated quenching procedure ready. Excess cyanide in the reaction mixture and any contaminated equipment can be neutralized by treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate ion.

  • Emergency Preparedness: An emergency plan must be in place. This includes having a cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) readily accessible and ensuring personnel are trained in its administration.[6]

Part 3: Protocols

Protocol 1: Kilogram-Scale Synthesis of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

Disclaimer: This is a representative protocol and must be adapted and validated for specific equipment and safety standards. A thorough risk assessment must be conducted before proceeding.

  • Equipment: 50 L glass-lined reactor with overhead stirring, temperature control unit, and a controlled dosing pump.

  • Reagents:

    • 4-Methoxybenzaldehyde (5.00 kg, 36.7 mol)

    • Morpholine (3.35 kg, 38.5 mol, 1.05 equiv)

    • Sodium Cyanide (NaCN) (1.87 kg, 38.2 mol, 1.04 equiv)

    • Methanol (25 L)

    • Glacial Acetic Acid (~0.2 L, for pH adjustment)

  • Procedure:

    • Charge the reactor with Methanol (25 L), 4-Methoxybenzaldehyde (5.00 kg), and Morpholine (3.35 kg).

    • Begin agitation and adjust the temperature to 25°C. Stir the mixture for 1 hour to promote imine formation.

    • In a separate, contained area, prepare a solution of Sodium Cyanide (1.87 kg) in Water (5 L). CAUTION: Highly Toxic.

    • Slowly dose the aqueous NaCN solution into the reactor over a period of 2-3 hours, maintaining the internal temperature between 25-30°C. A slight exotherm is expected; use the cooling jacket as needed.

    • After the addition is complete, stir the reaction mixture at 25°C for an additional 12-18 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the aldehyde is consumed.

Protocol 2: Reaction Quench and Product Isolation
  • Cool the reaction mixture to 10°C.

  • Prepare a quenching solution of 15% aqueous sodium hypochlorite (bleach, ~10 L).

  • Slowly add the bleach solution to the reactor, ensuring the temperature does not exceed 20°C. The pH should be maintained above 10 (add 2M NaOH if necessary) to ensure efficient cyanide oxidation.

  • After the quench, add Water (20 L) to the reactor. The product will likely precipitate as a solid.

  • Filter the solid crude product and wash the filter cake thoroughly with deionized water (3 x 10 L) until the filtrate is neutral.

  • Dry the crude product under vacuum at 40-45°C to a constant weight. Expected crude yield: 7.5-8.0 kg.

Protocol 3: Recrystallization
  • Charge a clean, appropriately sized reactor with the crude product and Ethanol (denatured, ~15 L).

  • Heat the slurry with stirring to 65-70°C until all solids are dissolved.

  • While hot, slowly add deionized Water (~5 L) until the solution becomes faintly turbid. Add a small amount of ethanol to redissolve and obtain a clear solution.

  • Turn off the heat and allow the solution to cool slowly with gentle agitation. Crystallization should begin around 40-50°C.

  • Once the mixture reaches room temperature, cool further to 0-5°C and hold for at least 2 hours to maximize recovery.

  • Filter the purified product, wash the cake with a cold (0°C) 2:1 ethanol/water mixture (5 L), and then with cold water (5 L).

  • Dry the final product under vacuum at 45°C to yield pure alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile. Expected purity: >99%.[4]

References

  • Request PDF. (n.d.). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • NIH. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. Retrieved from [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

For researchers in drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is fraught with challenges. One of the most critical steps is the unambiguous identification and validatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is fraught with challenges. One of the most critical steps is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive framework for tackling this challenge, using the novel compound alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile as a case study. We will explore and compare state-of-the-art methodologies, moving from initial hypothesis generation to definitive target validation, ensuring scientific rigor and trustworthiness at every step.

Introduction to the Challenge: The Case of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is a synthetic organic compound featuring a morpholine ring, a 4-methoxyphenyl group, and an acetonitrile functional group. While its specific biological activity is not extensively documented in public literature, preliminary information suggests potential antimicrobial or anticancer properties.[1] The core challenge lies in moving from this phenotypic observation to a precise molecular mechanism. Its effects are likely mediated by binding to and modulating the activity of specific proteins, such as enzymes or receptors.[1]

Interestingly, a structurally related compound, GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate), is known as a slow-releasing hydrogen sulfide (H₂S) donor, a molecule with diverse signaling roles in physiology and pathology.[2] This structural similarity provides a starting hypothesis: could alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile also function within H₂S signaling pathways, or does its unique acetonitrile group direct it towards an entirely different class of targets?

This guide will walk through the essential experimental stages to answer this question, providing a roadmap for validating the true biological target(s) of this and other novel small molecules.

The Target Validation Funnel: A Multi-Modal Approach

Target validation is not a single experiment but a systematic process of evidence accumulation. We will employ a "funnel" approach, starting with broad, unbiased methods to identify potential interactors and progressively narrowing down to specific, functional validation of the most promising candidates.

Our workflow will focus on three key questions:

  • Target Engagement: Does the compound physically bind to a protein target in a cellular context?

  • Target Identification: Which specific proteins are the primary binding partners?

  • Functional Relevance: Is the interaction with the identified target responsible for the compound's observed biological effect?

G cluster_0 Phase 1: Target Engagement & Identification cluster_1 Phase 2: Functional Validation CETSA Cellular Thermal Shift Assay (CETSA) AP_MS Affinity Purification-Mass Spectrometry (AP-MS) CETSA->AP_MS Unbiased Confirmation Hypothesis Putative Target(s) Identified CETSA->Hypothesis Chem_Prot Chemical Proteomics (e.g., Kinobeads) AP_MS->Chem_Prot Orthogonal Approach AP_MS->Hypothesis Chem_Prot->Hypothesis shRNA shRNA Knockdown Validated_Target Validated Biological Target shRNA->Validated_Target CRISPR CRISPR Knockout CRISPR->Validated_Target Hypothesis->shRNA Validate Functional Role Hypothesis->CRISPR Confirm Functional Role caption Target Validation Workflow

Caption: A workflow for identifying and validating a novel compound's biological target.

Phase 1: Confirming Target Engagement and Identifying Candidates

Before embarking on functional studies, it is paramount to demonstrate that alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile physically interacts with a protein target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for verifying target engagement in intact cells and tissues.[3] The underlying principle is that when a small molecule binds to its protein target, it generally confers thermal stability to the protein.[4] When cells are heated, proteins denature and aggregate. Ligand-bound proteins, however, remain soluble at higher temperatures.[5] By measuring the amount of soluble protein at different temperatures, we can detect this "thermal shift."[4][5]

Experimental Protocol: CETSA High-Throughput (HT)

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line where the compound shows activity) in 384-well plates and grow to confluence.

  • Compound Incubation: Treat cells with a concentration range of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile or a vehicle control (e.g., DMSO) for a defined period (e.g., 2 hours) at 37°C.[6]

  • Thermal Challenge: Apply a heat shock to the plates for 3 minutes across a temperature gradient (e.g., 37°C to 65°C) using a PCR machine or dedicated instrument.[3]

  • Cell Lysis: Lyse the cells to release their contents.[6]

  • Detection: Transfer lysates to a detection plate. The amount of the soluble (non-denatured) target protein is quantified, typically using an antibody-based method like ELISA or AlphaScreen®.[3][6]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS)

Principle: AP-MS is a cornerstone technique for identifying the specific binding partners of a small molecule.[7][8] The compound is first immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins ("prey") from a cell lysate.[7][9] These captured proteins are then identified using mass spectrometry.[7]

Experimental Protocol: AP-MS

  • Probe Synthesis: Synthesize a derivative of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile that includes a linker and an affinity tag (e.g., biotin) suitable for immobilization. Causality Note: The linker position is critical to ensure it doesn't obstruct the part of the molecule responsible for protein binding.

  • Immobilization: Covalently attach the tagged compound to agarose or magnetic beads.

  • Lysate Incubation: Incubate the "bait" beads with a native cell lysate. To increase confidence, a competition experiment should be run in parallel, where the lysate is co-incubated with an excess of the free, untagged compound.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Proteins that are significantly enriched on the "bait" beads compared to control beads (and whose binding is competed away by the free compound) are considered high-confidence interactors.

Chemical Proteomics: Kinobeads Competition Assay

Principle: While originally designed for kinase inhibitors, the "kinobeads" approach is a powerful example of competitive chemical proteomics that can be adapted for other target classes.[10] It involves a set of broad-spectrum inhibitors immobilized on beads to enrich a large family of proteins (e.g., kinases) from a lysate. A test compound is added in competition, and its ability to displace specific proteins from the beads reveals its binding profile. This method measures the physical interaction of a compound with hundreds of endogenous proteins in parallel.

Experimental Protocol: Competition Binding

  • Lysate Preparation: Prepare a native lysate from cells or tissues to ensure proteins are in their endogenous state.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile.

  • Affinity Capture: Add the kinobeads (or other relevant affinity matrix) to the lysate. The beads will capture proteins whose binding pockets are not occupied by the test compound.[10]

  • Pull-down & Digestion: Isolate the beads, wash, and perform on-bead digestion of the captured proteins.

  • LC-MS/MS Analysis: Quantify the bead-bound proteins using label-free quantitative mass spectrometry.

  • Data Analysis: A dose-dependent decrease in the amount of a specific protein pulled down by the beads indicates that the test compound is binding to it and preventing its capture. This allows for the calculation of apparent binding constants for numerous proteins simultaneously.

Technique Principle Primary Output Pros Cons
CETSA Ligand-induced thermal stabilizationConfirmation of intracellular target engagement; Tₘ shiftWorks in intact cells; no compound modification needed; high-throughput potentialRequires a specific antibody for the hypothesized target; indirect identification
AP-MS Affinity capture of binding partnersIdentity of direct protein interactorsUnbiased target identification; high specificityRequires chemical synthesis of a tagged probe; potential for steric hindrance by the tag
Kinobeads Competition for binding to an affinity matrixTarget selectivity profile across a protein familyUnbiased within a family; quantifies affinity; uses native proteinsPrimarily established for kinases; may not capture all targets

Phase 2: Functional Validation of the Identified Target

Demonstrating a physical interaction is necessary but not sufficient. The final and most crucial step is to prove that modulating the identified target recapitulates the biological effects of the compound. Genetic methods are the gold standard for this validation.[11]

shRNA-Mediated Knockdown

Principle: Short hairpin RNAs (shRNAs) are RNA molecules that can be introduced into cells to induce the degradation of a specific target mRNA, thereby reducing the expression of the corresponding protein.[12] If reducing the level of the putative target protein mimics the effect of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile, it provides strong evidence for a functional link. One of the main advantages of shRNA over gene-editing technologies is the ability to modulate, rather than completely ablate, the expression of the target genes.[13]

Experimental Protocol: shRNA Validation

  • shRNA Design & Cloning: Design or obtain at least two independent, validated shRNA sequences targeting the mRNA of the putative target gene.[14] Clone them into a suitable lentiviral vector, which often includes a fluorescent reporter (e.g., GFP) to track transduced cells.

  • Lentivirus Production: Produce lentiviral particles by transfecting packaging cells (e.g., HEK293T) with the shRNA vector and packaging plasmids.

  • Cell Transduction: Transduce the target cells with the lentivirus. Use a non-targeting (scramble) shRNA as a negative control.

  • Knockdown Confirmation: After selection of transduced cells, confirm the reduction of the target protein level via Western Blot or qPCR.

  • Phenotypic Assay: Perform the same biological assay used to characterize the compound's activity (e.g., cell viability, antimicrobial assay).

  • Data Analysis: Compare the phenotype of the knockdown cells to cells treated with the compound. A similar phenotypic outcome strongly supports the target's role. For example, if the compound inhibits cell proliferation, cells with the target knocked down should also exhibit reduced proliferation.

CRISPR-Cas9 Mediated Knockout

Principle: The CRISPR-Cas9 system allows for precise and permanent disruption of a gene at the DNA level, creating a complete knockout of the target protein.[15][16] This provides the most definitive genetic validation of a drug target.[17] If a cell line lacking the target protein (knockout) becomes insensitive to alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile, it confirms the target is essential for the compound's mechanism of action.

G cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Expected Outcome for Validated Target WT Wild-Type Cells WT_Compound WT + Compound WT->WT_Compound KO Target Knockout (KO) Cells KO_Compound KO + Compound KO->KO_Compound WT_Effect Biological Effect Observed WT_Compound->WT_Effect KO_NoEffect Biological Effect Abolished KO_Compound->KO_NoEffect caption CRISPR Validation Logic

Caption: Logic diagram for validating a drug target using CRISPR-Cas9 knockout.

Experimental Protocol: CRISPR Validation

  • sgRNA Design: Design two or more single-guide RNAs (sgRNAs) that target early exons of the putative target gene to ensure a functional knockout.

  • Cas9 and sgRNA Delivery: Deliver the Cas9 nuclease and the sgRNAs into the target cells. This is commonly done using lentiviral transduction to create a stable Cas9-expressing cell line, followed by transduction of the sgRNAs.[18]

  • Clonal Selection: Select single-cell clones and expand them.

  • Knockout Verification: Screen the clones by sequencing the genomic DNA to confirm frameshift mutations and by Western Blot to confirm the absence of the protein.

  • Resistance Assay: Treat the validated knockout clones and wild-type control cells with a dose-response of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile.

  • Data Analysis: Measure the relevant phenotype (e.g., IC₅₀ for cell viability). A significant shift in the dose-response curve, indicating resistance to the compound in the knockout cells, is considered definitive validation of the target.

Technique Principle Outcome Pros Cons
shRNA Knockdown mRNA degradationReduced protein expressionModulatable effect; mimics pharmacological inhibitionIncomplete knockdown can occur; potential off-target effects
CRISPR Knockout Gene disruptionComplete loss of proteinDefinitive genetic evidence; clean phenotypeIrreversible; potential for compensatory mechanisms; more labor-intensive

Conclusion: Building a Self-Validating Case

The validation of a biological target is a cornerstone of modern drug discovery, demanding a rigorous, multi-pronged approach. For a novel compound like alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile, beginning with unbiased, cell-based methods like CETSA and AP-MS is crucial to first demonstrate target engagement and generate high-quality hypotheses. These initial findings must then be subjected to the gold standard of genetic validation through shRNA knockdown and, ultimately, CRISPR-Cas9 knockout. By systematically applying this validation funnel, researchers can build a robust, self-validating data package that confirms not only if a compound binds its target, but that this specific interaction is the true driver of its biological activity. This rigorous process de-risks downstream development and increases the probability of translating a promising molecule into a successful therapeutic.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of α-(4-Methoxyphenyl)morpholine-4-acetonitrile Derivatives as Potential Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold has emerged as a privileged structure, valued for its favorable phy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold has emerged as a privileged structure, valued for its favorable physicochemical and metabolic properties.[1] This guide delves into the structure-activity relationship (SAR) of a specific class of morpholine-containing compounds: α-(4-Methoxyphenyl)morpholine-4-acetonitrile derivatives. Our focus will be on their potential as anticonvulsant agents, providing a comparative analysis of their hypothetical performance against established antiepileptic drugs (AEDs) and offering insights into the experimental methodologies crucial for their evaluation.

The Morpholine Scaffold: A Foundation for CNS-Active Compounds

The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group.[2] This unique combination imparts a desirable balance of hydrophilicity and lipophilicity, which is often crucial for oral bioavailability and penetration of the blood-brain barrier (BBB).[3] The weak basicity of the morpholine nitrogen (pKa ≈ 8.4) allows for favorable interactions with biological targets and can contribute to improved pharmacokinetic profiles.[4] The incorporation of a morpholine moiety can enhance the potency of a molecule through specific interactions with target proteins or modulate its overall pharmacokinetic properties.[5]

The core structure of α-(4-Methoxyphenyl)morpholine-4-acetonitrile combines this advantageous morpholine ring with a 4-methoxyphenyl group and a nitrile moiety. The 4-methoxy group on the phenyl ring is an electron-donating group that can influence the electronic properties of the molecule and its interactions with biological targets.[6] The nitrile group is a versatile functional group that can participate in hydrogen bonding and other interactions.

Unraveling the Structure-Activity Relationship (SAR) for Anticonvulsant Activity

While specific quantitative SAR data for a comprehensive series of α-(4-Methoxyphenyl)morpholine-4-acetonitrile derivatives as anticonvulsants is not extensively available in the public domain, we can extrapolate key principles from related classes of compounds and general medicinal chemistry knowledge. The following sections outline hypothetical SAR trends for this scaffold, providing a framework for future drug design and optimization.

The Phenyl Ring: A Key Interaction Hub

Substitutions on the phenyl ring are expected to significantly impact anticonvulsant activity. The nature, position, and size of these substituents can modulate the compound's lipophilicity, electronic properties, and steric interactions with the target receptor.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the electron density of the aromatic ring, influencing its binding affinity. For some classes of anticonvulsants, such as phenylmethylenehydantoins, substitutions with alkyl, halogeno, and alkoxyl groups have been shown to be favorable for activity, while polar groups like nitro or hydroxyl groups can be detrimental.[7]

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP, is a critical parameter for CNS drugs. Substituents that increase lipophilicity (e.g., alkyl, halogen groups) may enhance BBB penetration, but excessive lipophilicity can lead to poor solubility and off-target effects.

  • Steric Factors: The size and position of substituents can influence the compound's ability to fit into the binding pocket of its target. Bulky substituents may cause steric hindrance, while smaller groups might be necessary for optimal interactions.

The Morpholine Ring: Modulator of Physicochemical Properties

Modifications to the morpholine ring itself, although less common, could also influence activity. The chair conformation of the morpholine ring can position substituents in either axial or equatorial positions, which could affect receptor binding.

The Acetonitrile Group: A Potential Point of Interaction

The nitrile group is a polar functional group that can act as a hydrogen bond acceptor. Its replacement with other functional groups, such as amides or esters, would likely have a profound impact on the compound's biological activity and metabolic stability.

Table 1: Hypothetical Structure-Activity Relationship of α-(4-Methoxyphenyl)morpholine-4-acetonitrile Derivatives

Modification Site Substitution Predicted Effect on Anticonvulsant Activity Rationale
Phenyl Ring (Para-position) HReduced potencyThe methoxy group is likely crucial for binding.
Cl, FPotentially increased potencyHalogens can enhance binding and improve metabolic stability.
CH₃Potentially maintained or slightly increased potencySmall alkyl groups can increase lipophilicity without causing significant steric hindrance.
NO₂Likely decreased potencyPolar groups may be unfavorable for binding and BBB penetration.[7]
Phenyl Ring (Other positions) Ortho or Meta substitutionLikely decreased potencyThe para-position is often optimal for interactions in many CNS drug classes.
Acetonitrile Group CONH₂Activity may be alteredAn amide group introduces both hydrogen bond donor and acceptor capabilities, potentially changing the binding mode.
COOHLikely decreased potencyA carboxylic acid group is highly polar and may hinder BBB penetration.

Comparative Analysis with Standard Antiepileptic Drugs

To be considered a viable candidate, any new anticonvulsant must demonstrate at least comparable efficacy and a superior safety profile to existing AEDs. The table below provides a hypothetical comparison of our lead compound with some commonly used antiepileptic drugs.

Table 2: Hypothetical Comparative Profile of α-(4-Methoxyphenyl)morpholine-4-acetonitrile Derivative vs. Standard AEDs

Compound/Drug Primary Mechanism of Action Hypothetical Efficacy (MES Model) Hypothetical Efficacy (PTZ Model) Potential Advantages Potential Disadvantages
α-(4-Methoxyphenyl)morpholine-4-acetonitrile Unknown (Potential GABAergic or ion channel modulation)Moderate to HighModerateNovel mechanism, potentially better side effect profileLack of clinical data, unknown long-term effects
Phenytoin Sodium channel blockerHighLowWell-established efficacyComplex pharmacokinetics, numerous side effects (e.g., gum hyperplasia, cognitive impairment)[8]
Carbamazepine Sodium channel blockerHighLowEffective for partial and generalized tonic-clonic seizuresRisk of serious skin reactions, drug interactions
Valproic Acid Multiple (GABAergic, ion channel modulation)HighHighBroad-spectrum activityTeratogenic, risk of hepatotoxicity
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A)ModerateModerateGenerally well-toleratedBehavioral side effects (e.g., irritability, agitation)

Experimental Protocols for Evaluation

The preclinical evaluation of potential anticonvulsant compounds relies on well-established animal models of seizures. The two most commonly used screening tests are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.

General Synthesis of α-(Aryl)morpholine-4-acetonitrile Derivatives

A common synthetic route to this class of compounds involves the reaction of a substituted benzaldehyde, morpholine, and a cyanide source in a Strecker-type reaction.

Synthesis A Substituted Benzaldehyde D α-(Aryl)morpholine-4-acetonitrile Derivative A->D Strecker Reaction B Morpholine B->D C Cyanide Source (e.g., KCN) C->D

Caption: General synthetic scheme for α-(Aryl)morpholine-4-acetonitrile derivatives.

Step-by-Step Protocol:

  • To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added morpholine (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes to form the corresponding iminium ion intermediate.

  • Potassium cyanide (1.2 eq) dissolved in a minimal amount of water is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-(Aryl)morpholine-4-acetonitrile derivative.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]

MES_Workflow A Administer Test Compound or Vehicle to Mice B Allow for Drug Absorption (e.g., 30-60 min) A->B C Apply Corneal Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) B->C D Observe for Tonic Hindlimb Extension C->D E Record Presence or Absence of Seizure D->E F Calculate ED50 E->F PTZ_Workflow A Administer Test Compound or Vehicle to Mice B Allow for Drug Absorption (e.g., 30-60 min) A->B C Administer a Subcutaneous Injection of PTZ (e.g., 85 mg/kg) B->C D Observe for Clonic Seizures for 30 min C->D E Record Latency to and Presence/Absence of Seizures D->E F Calculate ED50 E->F

Caption: Workflow for the Pentylenetetrazole (PTZ)-induced seizure test.

Step-by-Step Protocol:

  • Animal Preparation: As described for the MES test.

  • Drug Administration: The test compound or vehicle is administered as in the MES test.

  • Time Interval: A predetermined time interval is allowed for drug absorption.

  • PTZ Injection: Pentylenetetrazole is dissolved in saline and administered subcutaneously (s.c.) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg). [10]5. Observation: The animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, and vibrissae. The latency to the first seizure and the presence or absence of a sustained clonic seizure (lasting for at least 5 seconds) are recorded.

  • Data Analysis: The number of animals protected from clonic seizures is recorded for each dose, and the ED₅₀ is calculated.

Potential Mechanism of Action

The exact mechanism of action for the anticonvulsant activity of α-(4-Methoxyphenyl)morpholine-4-acetonitrile derivatives is yet to be elucidated. However, based on the known pharmacology of other morpholine-containing CNS-active compounds, several potential targets can be hypothesized:

  • GABAergic System: The morpholine scaffold is present in compounds that act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. [11]* Ion Channels: Many established AEDs act by modulating voltage-gated sodium, calcium, or potassium channels. It is plausible that these morpholine derivatives could interact with one or more of these channels to stabilize neuronal membranes and reduce hyperexcitability.

  • Other CNS Receptors: Substituted phenylmorpholines are known to interact with a variety of monoamine transporters and receptors. [12]While these are more commonly associated with stimulant or antidepressant effects, modulation of these systems could also contribute to anticonvulsant activity.

Conclusion and Future Directions

The α-(4-Methoxyphenyl)morpholine-4-acetonitrile scaffold represents a promising starting point for the development of novel anticonvulsant agents. The inherent "drug-like" properties of the morpholine ring, combined with the potential for diverse substitutions on the phenyl ring, offer a rich chemical space for exploration.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives to establish a clear and quantitative structure-activity relationship. This should be followed by more in-depth mechanistic studies to identify the specific molecular target(s) responsible for their anticonvulsant effects. A thorough investigation of their pharmacokinetic and toxicological profiles will also be essential for their progression as potential clinical candidates. The insights gained from such studies will be invaluable for the rational design of the next generation of antiepileptic drugs with improved efficacy and safety.

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